USP22-IN-1
Description
Overview of Deubiquitinases (DUBs) in Cellular Regulation
Deubiquitinases (DUBs) are a large family of proteases that reverse the process of ubiquitination. royalsocietypublishing.orgfrontiersin.org Ubiquitination, the attachment of ubiquitin to a substrate protein, is a post-translational modification that can alter the protein's stability, localization, or function. nih.gov DUBs counteract this by cleaving ubiquitin from proteins, thereby regulating a multitude of cellular pathways. royalsocietypublishing.orgnih.gov These pathways include:
Cell cycle progression nih.gov
Gene expression royalsocietypublishing.orgmdpi.com
DNA damage repair royalsocietypublishing.org
Apoptosis (programmed cell death) frontiersin.orgmdpi.com
Signal transduction frontiersin.orgmdpi.com
The balance between the activities of ubiquitin ligases (which add ubiquitin) and DUBs is crucial for maintaining cellular homeostasis. mdpi.com
USP22 as a Key Component of the Spt-Ada-Gcn5 Acetyltransferase (SAGA) Complex
USP22 is a critical subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, a large, multi-functional transcriptional coactivator. frontiersin.orgpnas.orgnih.gov The SAGA complex is essential for the transcription of a subset of genes in eukaryotes. nih.gov It is composed of several modules, each with a distinct function. USP22 is part of the deubiquitinase module (DUBm), which also includes the proteins ATXN7, ATXN7L3, and ENY2. uniprot.orgmdpi.com Within this module, USP22 is responsible for the complex's deubiquitinating activity. mdpi.com The integration of USP22 into the SAGA complex is crucial for its function, highlighting the interplay between different enzymatic activities in the regulation of gene expression. pnas.org
Role of USP22 in Ubiquitination and Deubiquitination Processes
As a deubiquitinase, USP22's primary role is to remove ubiquitin from specific substrates. frontiersin.org One of its key functions within the SAGA complex is the deubiquitination of histones, specifically H2A and H2B. frontiersin.orgpnas.orguniprot.org Histones are proteins that package DNA into chromatin, and their modification plays a fundamental role in regulating gene expression. nih.gov By removing ubiquitin from H2A and H2B, USP22 influences chromatin structure and facilitates gene transcription. pnas.org
Beyond histones, USP22 has been shown to deubiquitinate a range of non-histone proteins, thereby regulating their stability and function. frontiersin.orgoaepublish.com Some of these substrates include:
Sirtuin 1 (SIRT1): By deubiquitinating and stabilizing SIRT1, USP22 can influence processes like apoptosis. frontiersin.orgoaepublish.com
Far Upstream Element-Binding Protein 1 (FBP1): USP22-mediated deubiquitination of FBP1 affects the expression of genes like p21, which is involved in cell cycle regulation. frontiersin.orgnih.gov
c-Myc: USP22 can deubiquitinate and stabilize the c-Myc oncoprotein, a key regulator of cell growth and proliferation. nih.gov
Cyclin D1 (CCND1): USP22 directly deubiquitinates and stabilizes cyclin D1, a crucial regulator of the G1 phase of the cell cycle, protecting it from degradation. pnas.org
The diverse substrate profile of USP22 underscores its importance in a wide array of cellular processes, from transcriptional regulation to cell cycle control and apoptosis. frontiersin.orguniprot.org
Research Findings on USP22
| Category | Finding | Reference |
| Function | Acts as a deubiquitinating enzyme and a component of the SAGA complex. | wikipedia.orgpnas.org |
| Mechanism | Removes ubiquitin from histones H2A and H2B, as well as non-histone proteins. | frontiersin.orguniprot.org |
| Cellular Processes | Involved in transcriptional regulation, cell cycle progression, and apoptosis. | nih.govfrontiersin.orguniprot.org |
| SAGA Complex | Forms the deubiquitinase module with ATXN7, ATXN7L3, and ENY2. | uniprot.orgmdpi.com |
Structure
3D Structure
Properties
CAS No. |
309735-96-4 |
|---|---|
Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4g/mol |
IUPAC Name |
11-anilino-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C22H18N4/c23-14-18-16-10-4-5-11-17(16)21(24-15-8-2-1-3-9-15)26-20-13-7-6-12-19(20)25-22(18)26/h1-3,6-9,12-13,24H,4-5,10-11H2 |
InChI Key |
MAWNMDSAHSUPFA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=CC=C5 |
Origin of Product |
United States |
Molecular Mechanisms of Usp22 Function
Deubiquitinating Activity of USP22
The primary enzymatic function of USP22 is the removal of ubiquitin, a small regulatory protein, from its substrates. This deubiquitination activity is not indiscriminate; it targets specific lysine (B10760008) residues on histone proteins and a growing list of non-histone targets. Within the SAGA complex, USP22 forms the deubiquitinating module (DUBm) along with three other subunits: ATXN7, ATXN7L3, and ENY2, which are essential for its stability and catalytic activity. nih.govbiorxiv.org
Histone Deubiquitination
USP22 is a well-characterized histone-modifying enzyme, primarily responsible for removing monoubiquitin from histones H2A and H2B. aacrjournals.orgnih.gov These modifications are crucial epigenetic marks that regulate chromatin dynamics and gene transcription. mdpi.combio-rad.com
A predominant function of USP22 is catalyzing the removal of the mono-ubiquitin group from lysine 120 of histone H2B (H2Bub1). nih.govnih.gov H2Bub1 is generally associated with actively transcribed genes and is thought to facilitate transcription by promoting a more open and accessible chromatin structure. mdpi.combiorxiv.org USP22's role as the primary deubiquitinase for H2Bub1 makes it a critical regulator of this process. mdpi.com Studies have shown that depletion of USP22 leads to a global increase in H2Bub1 levels. biorxiv.orgmdpi.com By removing H2Bub1, USP22 is involved in the dynamic regulation of transcription, particularly during the elongation phase. biorxiv.orgbiorxiv.org
USP22 also targets the monoubiquitination of histone H2A at lysine 119 (H2Aub1). nih.govresearchgate.net Unlike H2Bub1, H2Aub1 is typically associated with transcriptional repression. This modification is catalyzed by the Polycomb Repressive Complex 1 (PRC1) and is enriched at the promoter regions of polycomb target genes. nih.govmdpi.com By removing this repressive mark, USP22 counteracts the silencing effect of PRC1, leading to the activation of gene expression. nih.govmdpi.com Therefore, through its action on both H2Aub1 and H2Bub1, USP22 functions broadly as a transcriptional activator. nih.gov
The deubiquitination of histones H2A and H2B by USP22 has a direct impact on higher-order chromatin structure and, consequently, gene transcription. bio-rad.com The presence of H2Bub1 is believed to physically disrupt the tight packing of nucleosomes, fostering an "open" chromatin state that is more accessible to the transcriptional machinery. mdpi.comresearchgate.net Conversely, the removal of H2Bub1 by USP22 is essential for chromatin compaction, a process that is critically important during mitosis. mdpi.comnih.gov Failure to remove H2Bub1 in a timely manner during prophase impairs proper chromosome condensation, which can lead to chromosome segregation errors and genomic instability. biorxiv.orgmdpi.comnih.gov
By reversing the repressive H2Aub1 mark, USP22 facilitates the expression of polycomb target genes. nih.gov In its capacity as a component of the SAGA complex, USP22 is recruited to gene promoters where it helps facilitate the assembly of the transcription pre-initiation complex. biorxiv.org This positions USP22 as a global transcriptional coactivator, influencing the expression of a wide array of genes, including those regulated by oncogenic pathways. nih.govembopress.org
Non-Histone Substrate Deubiquitination by USP22
Beyond its role in modifying histones, USP22 also regulates the function of numerous non-histone proteins by removing ubiquitin chains, often protecting them from proteasomal degradation and thereby increasing their stability and abundance. nih.govaacrjournals.org
A significant aspect of USP22's function involves its regulation of proteins that are central to cancer development and progression. nih.govnih.gov By deubiquitinating and stabilizing these factors, USP22 can enhance oncogenic signaling pathways. aacrjournals.org
Key non-histone substrates of USP22 include:
Sirtuin 1 (SIRT1): USP22 removes poly-ubiquitin chains from the protein deacetylase SIRT1, preventing its degradation. nih.gov Increased SIRT1 stability can lead to the deacetylation and inhibition of the tumor suppressor p53, thereby suppressing apoptosis. nih.govmdpi.com
c-Myc: The transcriptional activity of the potent oncogene c-Myc is dependent on USP22. nih.gov USP22 is required for the active expression of c-Myc target genes and can also increase the abundance of the c-Myc protein itself. nih.govnih.govmdpi.com
Androgen Receptor (AR): In prostate cancer, USP22 has been shown to deubiquitinate and stabilize the androgen receptor, enhancing its signaling even in low-androgen conditions and contributing to therapy resistance. aacrjournals.orgmdpi.com
Far Upstream Element (FUSE) Binding Protein 1 (FBP1): USP22 deubiquitinates the transcriptional regulator FBP1. embopress.org This action does not alter FBP1's stability but rather modulates its stable recruitment to target gene promoters, affecting the expression of genes like p21. embopress.org
Other Substrates: Additional identified substrates include Telomeric Repeat Binding Factor 1 (TRF1) and Cyclin B1, where USP22-mediated deubiquitination leads to their stabilization, thereby regulating telomere maintenance and cell cycle progression, respectively. nih.gov
Cell Cycle Regulators
USP22 has been identified as a critical regulator of cell cycle progression, particularly the G1/S phase transition. pnas.org Its depletion in cancer cells leads to cell cycle arrest in the G0/G1 phase and a subsequent decrease in cell proliferation. nih.gov The influence of USP22 on the cell cycle is mediated through its interaction with and deubiquitination of key regulatory proteins.
One of the primary non-histone substrates of USP22 in the context of cell cycle control is Cyclin D1 (CCND1). pnas.org USP22 directly deubiquitinates Cyclin D1, protecting it from proteasomal degradation. pnas.org This stabilization of Cyclin D1 is a key mechanism by which USP22 promotes progression through the G1 phase of the cell cycle. pnas.org
Another important cell cycle regulator targeted by USP22 is Cyclin B1. nih.govmdpi.com USP22 interacts with, deubiquitinates, and stabilizes Cyclin B1, promoting its accumulation in the nucleus and preventing its degradation. nih.govmdpi.com Interestingly, the activity of USP22 towards Cyclin B1 is enhanced by phosphorylation from CDK1, indicating a feedback loop in cell cycle regulation. mdpi.com
Furthermore, USP22 influences the expression of the cyclin-dependent kinase inhibitor p21 by modulating the ubiquitination of the far upstream element (FUSE)-binding protein 1 (FBP1). nih.gov Depletion of USP22 leads to increased ubiquitination of FBP1, which in turn decreases its occupancy at the p21 gene, affecting its expression and thereby influencing cell cycle progression. nih.gov
| USP22 Substrate | Effect of Deubiquitination | Cellular Outcome |
| Cyclin D1 (CCND1) | Stabilization, protection from degradation | Promotion of G1/S phase transition |
| Cyclin B1 | Stabilization, nuclear accumulation | Regulation of G2/M progression |
| FBP1 | Increased recruitment to target loci | Regulation of p21 expression |
Apoptosis and DNA Damage Response Proteins
USP22 plays a significant role in the regulation of apoptosis and the cellular response to DNA damage, primarily through its interaction with the Sirtuin 1 (Sirt1)-p53 pathway. nih.gov USP22 has been identified as a positive regulator of Sirt1, a histone deacetylase that antagonizes the transcriptional activity of the tumor suppressor p53. nih.gov
USP22 interacts with Sirt1 and removes polyubiquitin (B1169507) chains, thereby stabilizing the protein. nih.gov This stabilization of Sirt1 leads to decreased acetylation of p53, which in turn suppresses p53-mediated transcriptional activation of pro-apoptotic genes. nih.gov Consequently, depletion of USP22 results in the destabilization of Sirt1, leading to increased p53 acetylation and elevated levels of p53-dependent apoptosis. nih.gov The critical role of USP22 in this pathway is underscored by the finding that genetic deletion of the usp22 gene in mice leads to Sirt1 instability, heightened p53 transcriptional activity, and early embryonic lethality. nih.gov
In addition to its role in the Sirt1-p53 axis, USP22 has been implicated in regulating telomere length through its interaction with Telomeric Repeat Binding Factor 1 (TRF1). nih.gov USP22 deubiquitinates and stabilizes TRF1, a protein essential for maintaining telomere integrity. nih.gov Cells lacking USP22 exhibit reduced levels of TRF1, leading to chromosomal abnormalities and eventual cell death. nih.gov
Furthermore, USP22 is involved in the necroptotic cell death pathway by regulating the ubiquitination of receptor-interacting protein kinase 3 (RIPK3). nih.gov
| USP22 Substrate | Effect of Deubiquitination | Cellular Outcome |
| Sirtuin 1 (Sirt1) | Stabilization | Suppression of p53-mediated apoptosis |
| TRF1 | Stabilization | Maintenance of telomere integrity |
| RIPK3 | Regulation of ubiquitination | Control of necroptosis |
Immune Regulatory Proteins
Recent evidence has highlighted the role of USP22 in modulating immune responses. One of its key targets in this context is the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. nih.gov USP22 can directly deubiquitinate and stabilize PD-L1, leading to its increased expression on the surface of cancer cells and contributing to tumor immune evasion. nih.gov
Moreover, USP22 can indirectly regulate PD-L1 levels through its interaction with CSN5 (also known as JAB1). nih.gov USP22 deubiquitinates and stabilizes CSN5, a component of the COP9 signalosome, which in turn promotes the deubiquitination and stabilization of PD-L1. nih.gov
USP22 also plays a role in the function of regulatory T cells (Tregs), a subset of T cells that suppress the immune system. It has been identified as a positive regulator of the transcription factor FOXP3, which is essential for the development and function of Tregs. nih.gov Treg-specific ablation of USP22 has been shown to reduce tumor volume in multiple cancer models, suggesting that USP22 is crucial for the immunosuppressive activity of Tregs. nih.gov
Additionally, USP22 is involved in the regulation of the interferon response. It can deubiquitinate histone H2B, which is necessary for the activation of interferon signaling pathways. nih.gov
| USP22 Substrate/Target | Effect of Deubiquitination/Interaction | Cellular Outcome |
| PD-L1 | Stabilization | Immune evasion by tumor cells |
| CSN5 | Stabilization | Indirect stabilization of PD-L1 |
| FOXP3 | Positive regulation of expression | Maintenance of Treg immunosuppressive function |
| Histone H2B | Deubiquitination | Activation of interferon signaling |
Metabolism-Related Proteins
USP22 has been implicated in the regulation of cellular metabolism, particularly lipid metabolism. Tandem affinity purification followed by mass spectrometry analysis in hepatocellular carcinoma (HCC) cells identified the peroxisome proliferator-activated receptor gamma (PPARγ) as a key interacting partner and substrate of USP22. nih.gov
PPARγ is a ligand-activated transcription factor that plays a central role in lipogenesis by upregulating the expression of lipid synthesis enzymes. nih.gov USP22 specifically interacts with and deubiquitinates PPARγ, leading to its stabilization. nih.gov This stabilization of PPARγ by USP22 promotes the accumulation of lipids in HCC cells. nih.gov Among the various lipid metabolism-related transcription factors, USP22 was found to specifically interact with PPARγ, and not with PPARα, PPARδ, or SREBF1. nih.gov
| USP22 Substrate | Effect of Deubiquitination | Cellular Outcome |
| PPARγ | Stabilization | Promotion of lipogenesis and lipid accumulation |
USP22 Interaction Networks
The functional consequences of USP22 activity are largely determined by its incorporation into larger protein complexes and its interactions with various cellular proteins.
Association with the SAGA Complex and its Modules
USP22 is a core and evolutionarily conserved subunit of the Spt-Ada-Gcn5 Acetyltransferase (SAGA) complex, a large, multi-functional transcriptional coactivator. nih.govport.ac.uknih.gov The SAGA complex is organized into distinct functional modules, and USP22 is the catalytic subunit of the deubiquitinase module (DUBm). nih.govresearchgate.net
Within the SAGA complex, USP22 forms a subcomplex with three other proteins: ATXN7, ATXN7L3, and ENY2. nih.govgenecards.org This DUB module is responsible for the deubiquitination of histone H2B on lysine 120 (H2BK120) and histone H2A on lysine 119 (H2AK119). nih.govnih.gov The removal of ubiquitin from these histones is a critical step in transcriptional activation. nih.gov The interaction with the other components of the DUB module is essential for the stability and activity of USP22. nih.gov
The SAGA complex, through its histone acetyltransferase (HAT) and deubiquitinase activities, facilitates the assembly of the transcriptional pre-initiation complex and enhances transcriptional activation by RNA polymerase II. nih.gov
Identification of USP22-Interacting Proteins
Beyond its stable association with the SAGA complex, USP22 interacts with a range of other proteins to regulate diverse cellular processes. Quantitative mass spectrometry of the ubiquitin-modified proteome has identified several non-histone substrates and interacting partners of USP22.
These include components of the Mediator complex, such as the tail subunits MED16 and MED24, as well as the RNA Polymerase II subunit RBP1. embopress.org These findings suggest a role for USP22 in the early stages of transcription, where it is required for the stability of the pre-initiation complex. embopress.org
Proteomic studies have also identified interactions with proteins involved in transcription and mRNA processing. nih.gov For instance, USP22 has been shown to be important for the processing of IRF1, POLR2F, and GBP2 mRNA transcripts following IFNγ-stimulation. nih.gov In the context of prostate cancer, USP22 overexpression has been linked to increased androgen receptor (AR) splicing. nih.gov
A summary of key USP22-interacting proteins and their functional context is provided below:
| Interacting Protein | Functional Context |
| ATXN7, ATXN7L3, ENY2 | Formation of the SAGA deubiquitinase module |
| MED16, MED24, RBP1 | Stability of the transcriptional pre-initiation complex |
| IRF1, POLR2F, GBP2 | mRNA processing |
| Androgen Receptor (AR) | Regulation of AR-dependent gene expression and splicing |
| c-MYC | Regulation of c-MYC transcriptional activity |
| Sirt1 | Regulation of apoptosis and DNA damage response |
| TRF1 | Telomere maintenance |
| PPARγ | Regulation of lipid metabolism |
Functional Significance of Protein-Protein Interactions
The functions of USP22 are intrinsically linked to its interactions with other proteins. These interactions are essential for its recruitment to specific genomic locations, the regulation of its enzymatic activity, and the recognition of its substrates.
Interaction within the SAGA Complex: USP22 is a core component of the deubiquitylase module (DUBm) of the SAGA complex. nih.gov Within this module, it forms a subcomplex with ATXN7L3, ENY2, and ATXN7, which is required for its histone deubiquitination activity. genecards.org The interaction with ATXN7L3 is direct and crucial for recruiting USP22 into the larger SAGA complex. genecards.org The stable integration of USP22 into the SAGA complex is essential for its role in transcriptional activation. embopress.org
Interaction with Transcription Factors and Regulators: USP22 is recruited to the promoter regions of specific genes by activators such as the oncoprotein c-Myc, where it is required for transcription. nih.govport.ac.uk It also plays a role in androgen receptor (AR)-mediated transactivation. nih.gov Upon ligand binding, USP22 is recruited to the promoter regions of AR-dependent genes, leading to increased transcription. nih.gov USP22 can also interact with and deubiquitinate the Far Upstream Element (FUSE) Binding Protein 1 (FBP1). nih.gov This interaction does not alter FBP1's stability but is necessary for its proper binding to target gene loci, thereby regulating the expression of genes like p21. nih.gov
Interaction with Non-Histone Substrates: Beyond the SAGA complex and transcription factors, USP22 interacts with a variety of other proteins, often leading to their stabilization by preventing proteasomal degradation. nih.gov Key non-histone substrates include:
TRF1 (Telomeric Repeat Binding Factor 1): USP22 binding stabilizes TRF1, a protein essential for regulating telomere length. Depletion of USP22 leads to lower TRF1 levels and chromosomal abnormalities. nih.gov
SIRT1 (Sirtuin 1): USP22 increases the stability of SIRT1, which in turn suppresses the transcriptional activity of p53 and inhibits cell death. nih.gov
Cyclin B1: By binding to and deubiquitinating Cyclin B1, USP22 promotes its accumulation in the nucleus and prevents its degradation. nih.gov
Androgen Receptor (AR): USP22 interacts with AR, leading to increased AR protein levels and enhanced activity, which is significant in the context of prostate cancer. nih.govnih.gov
c-MYC: USP22 has been identified as a direct regulator of c-MYC, deubiquitinating it to enhance its tumorigenic activity. mdpi.com
These interactions underscore the broad impact of USP22 on cellular function, extending from epigenetic regulation at the chromatin level to the post-translational control of key proteins in various signaling pathways.
Interactive Data Table: Proteins Interacting with USP22
| Interacting Protein | Protein Class | Functional Significance of Interaction |
| ATXN7L3 | SAGA complex component | Direct interaction is crucial for recruiting USP22 into the SAGA complex. genecards.org |
| ENY2 | SAGA complex component | Forms a subcomplex with USP22 required for histone deubiquitination. genecards.org |
| ATXN7 | SAGA complex component | Part of the deubiquitylase module essential for USP22 function. genecards.org |
| c-Myc | Transcription Factor | Recruits USP22 to target gene promoters; USP22 is necessary for c-Myc's transcriptional activity. nih.govport.ac.uk |
| Androgen Receptor (AR) | Nuclear Receptor | USP22 is recruited to AR-dependent genes, increases AR protein levels, and enhances its transcriptional activity. nih.gov |
| FBP1 | Transcriptional Regulator | USP22 deubiquitinates FBP1, enabling its proper binding to target loci and regulating genes like p21. nih.gov |
| TRF1 | Telomere-associated protein | USP22 binding stabilizes TRF1, protecting telomeres. nih.gov |
| SIRT1 | Deacetylase | USP22 increases SIRT1 stability, leading to suppression of p53 activity. nih.gov |
| Cyclin B1 | Cell cycle regulator | USP22 promotes its nuclear accumulation and inhibits its degradation. nih.gov |
| MED16 | Mediator complex subunit | Identified as a potential non-histone substrate of USP22. embopress.orgembopress.org |
| MED24 | Mediator complex subunit | Identified as a potential non-histone substrate of USP22. embopress.orgembopress.org |
| RBP1 | RNA Polymerase II subunit | Identified as a potential non-histone substrate of USP22. embopress.orgembopress.org |
Table of Compounds and Proteins Mentioned
| Name | Type |
| USP22 | Protein (Deubiquitinase) |
| ATXN7 | Protein (SAGA complex component) |
| ATXN7L3 | Protein (SAGA complex component) |
| ENY2 | Protein (SAGA complex component) |
| GCN5 | Protein (SAGA complex component) |
| c-Myc | Protein (Transcription Factor) |
| H2A | Protein (Histone) |
| H2B | Protein (Histone) |
| Androgen Receptor (AR) | Protein (Nuclear Receptor) |
| TRF1 | Protein (Telomere-associated protein) |
| SIRT1 | Protein (Deacetylase) |
| p53 | Protein (Tumor Suppressor) |
| FBP1 | Protein (Transcriptional Regulator) |
| p21 | Protein (Cell cycle regulator) |
| Cyclin B1 | Protein (Cell cycle regulator) |
| MED16 | Protein (Mediator complex subunit) |
| MED24 | Protein (Mediator complex subunit) |
| RBP1 | Protein (RNA Polymerase II subunit) |
| Ubiquitin | Protein |
Usp22 in Cellular Homeostasis and Disease Pathogenesis
Role of USP22 in Normal Cellular Processes
USP22 is involved in the regulation of fundamental cellular activities, ensuring the proper execution of the cell cycle, the maintenance of genomic integrity, and the controlled differentiation of stem cells.
Regulation of Cell Cycle Progression (G1-S transition, M phase)
USP22 is a key regulator of cell cycle progression, with notable influence on the G1-S transition and the M phase. Depletion of USP22 can lead to an accumulation of cells in the G1 phase of the cell cycle nih.gov. The enzyme promotes the transition from the G1 to the S phase by upregulating the expression of FoxM1 through the nuclear localization of β-catenin spandidos-publications.comnih.govspandidos-publications.com. FoxM1 is a critical transcription factor that controls the expression of genes necessary for the G1/S transition, such as cyclin-dependent kinase subunit 1 (Cks1) and S-phase kinase-associated protein 2 (Skp2) spandidos-publications.com. Furthermore, USP22 directly deubiquitinates and stabilizes cyclin D1, a crucial regulator of the G1/S checkpoint, thereby protecting it from degradation by the proteasome frontiersin.orgmdpi.com.
In addition to its role in the G1/S transition, USP22 is also involved in the M phase. The phosphorylation of USP22 at specific residues by cyclin-dependent kinase 1 (CDK1) activates the enzyme during the G2/M phase. This activation allows USP22 to deubiquitinate cyclin B1, a key protein for entry into and progression through mitosis nih.gov.
| Cell Cycle Phase | Role of USP22 | Key Substrates/Partners |
| G1-S Transition | Promotes progression | FoxM1, Cyclin D1, β-catenin |
| M Phase | Regulates entry and progression | Cyclin B1, CDK1 |
Maintenance of Genomic Stability and DNA Repair Mechanisms
USP22 plays a significant role in maintaining the stability of the genome and in the intricate processes of DNA repair nih.govnih.gov. It has been linked to the DNA damage response (DDR) and is known to modulate the expression of DNA repair factors nih.gov. A critical function of USP22 in this context is the deubiquitylation of the nucleotide excision repair protein XPC nih.govaacrjournals.orgresearchgate.net. This action is crucial for the proper function of XPC in recognizing and initiating the repair of DNA damage nih.gov. Depletion of USP22 can sensitize cells to agents that cause DNA damage aacrjournals.org.
Furthermore, reduced expression of USP22 has been shown to impair the timely removal of monoubiquitinated histone H2B (H2Bub1) during the early stages of mitosis. This impairment leads to defects in chromatin compaction and can result in chromosome instability (CIN), highlighting a potential tumor-suppressive role for USP22 in maintaining mitotic fidelity nih.gov. The removal of the H2BK120ub mark from chromatin by USP22 and the SAGA complex is also reported to regulate the early stages of the DNA damage response frontiersin.org.
Embryonic Stem Cell Differentiation
USP22 is a critical epigenetic modifier that governs the transition of embryonic stem cells (ESCs) from a state of self-renewal to differentiation nih.gov. The expression of USP22 is induced as ESCs begin to differentiate nih.gov. This upregulation of USP22 is necessary for the differentiation of ESCs into all three primary germ layers nih.govnih.gov.
A key mechanism by which USP22 promotes differentiation is through the transcriptional repression of the core pluripotency factor SOX2 (sex-determining region Y-box 2) nih.govnih.gov. USP22 achieves this by occupying the Sox2 promoter and removing monoubiquitin from histone H2B, which in turn blocks the transcription of the Sox2 gene. This repression of SOX2 is a prerequisite for the efficient differentiation of ESCs nih.gov.
USP22 as an Oncogenic Driver in Cancer
Elevated expression of USP22 has been identified in a multitude of human cancers and is often associated with a poor prognosis nih.govaacrjournals.orgaacrjournals.org. It is considered a key component of an eleven-gene "death from cancer" signature that predicts therapeutic failure nih.govaacrjournals.org. USP22 contributes to tumorigenesis by promoting cell proliferation, enhancing survival, and potentially driving resistance to therapy aacrjournals.orgaacrjournals.orgnih.gov.
Upregulation of USP22 in Various Malignancies
Increased levels of USP22 mRNA or protein have been reported in a wide range of cancers, including colorectal, breast, pancreatic, and prostate cancers, where its elevated expression correlates with unfavorable outcomes nih.gov. The overexpression of USP22 can lead to aberrant signal transduction in cancer-related pathways mdpi.com.
Lung Adenocarcinoma and Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC), USP22 expression is also frequently upregulated and is linked with aggressive growth and metastasis nih.govnih.gov. The transcription factors AP2α and AP2β have been identified as important drivers of USP22 gene expression in NSCLC, thereby promoting the progression of the disease nih.gov. The level of AP2 protein has been found to correlate with USP22 protein levels in human NSCLC tissues nih.gov.
| Cancer Type | Role of USP22 | Associated Factors |
| Lung Adenocarcinoma (LUAD) | Promotes development, associated with poor survival | Ubiquitination, Immunosuppression |
| Non-Small Cell Lung Cancer (NSCLC) | Promotes progression, aggressive growth, and metastasis | AP2α, AP2β |
Based on a thorough review of available scientific literature, there is currently insufficient specific data regarding the chemical compound “USP22-IN-1” to generate the detailed article as requested.
The provided outline requires in-depth research findings and data tables on the effects of "this compound" across eight distinct types of cancer:
Colorectal Carcinoma
Prostate Cancer
Hepatocellular Carcinoma
Breast Cancer
Gastric Cancer
Thyroid Papillary Cancer
Glioblastoma
While research exists on the role of the ubiquitin-specific peptidase 22 (USP22) protein in these malignancies, specific studies detailing the actions, mechanisms, and preclinical data of the inhibitor "this compound" are not available in the public domain. The generation of a thorough, informative, and scientifically accurate article strictly focused on this compound is therefore not possible at this time.
Further research and publication of preclinical studies are required before a comprehensive analysis of "this compound" in the context of these cancers can be provided.
Other Solid Tumors
Ubiquitin-specific protease 22 (USP22) has been identified as a significant factor in the progression of various solid tumors, with its overexpression often correlating with more aggressive disease and poorer patient outcomes.
Bladder Cancer: Research indicates that USP22 is necessary for the growth of bladder cancer. nih.govresearchgate.net Its role in this malignancy underscores its broad impact on tumorigenesis across different tissues.
Melanoma: In melanoma, particularly metastatic melanoma, USP22 expression is significantly higher compared to primary tumors, suggesting a role in disease progression. nih.gov USP22 has been found to promote melanoma and resistance to BRAF inhibitors by stabilizing Yes-associated protein (YAP), a key transcriptional regulator involved in cell proliferation and survival. nih.gov USP22 directly interacts with and deubiquitinates YAP, leading to its increased protein levels and subsequent oncogenic activity. nih.gov Furthermore, USP22 deficiency has been linked to resistance to T-cell-mediated immunotherapy by affecting the IFNγ-JAK1-STAT1 signaling axis. youtube.com
Esophageal Squamous Cell Carcinoma (ESCC): High expression of USP22 is detected in a significant percentage of ESCC tissues and is associated with invasion depth, lymph node metastasis, pathologic stage, and tumor relapse. mdpi.com This makes high USP22 expression an independent prognosticator for unfavorable disease-specific survival in ESCC patients. mdpi.com Under hypoxic conditions, a common feature of the tumor microenvironment, the expression of USP22 and HIF-1α is increased, and USP22 may regulate ESCC development by directly binding to and stabilizing HIF-1α. nih.gov
Oral Squamous Cell Carcinoma (OSCC): USP22 is highly expressed in OSCC, and this overexpression is linked to lymph node metastasis and a higher histological grade. nih.gov Its expression positively correlates with markers of proliferation such as Ki-67, Aurora-B, and Survivin. nih.govjscimedcentral.com Knockdown of USP22 in OSCC cells inhibits cell growth, highlighting its role in promoting OSCC development. nih.gov The expression of USP22 increases from normal oral mucosa to primary carcinomas and further to lymph node metastases, indicating its involvement in tumor progression and metastatic spread. frontiersin.orgnih.gov
Neuroblastoma: In neuroblastoma, a common childhood cancer, higher levels of USP22 are detected in tumor tissues compared to healthy surrounding tissue and are associated with lymph node metastasis and advanced clinical stages (III-IV). mdpi.com Consequently, USP22 expression is a predictive factor for poorer patient survival. mdpi.com Mechanistically, USP22 promotes neuroblastoma growth, metastasis, and glycolysis by deubiquitinating and stabilizing 3-phosphoinositide-dependent protein kinase 1 (PDK1). umw.edu.pl The transcription factor Yin Yang-1 (YY1) has been shown to regulate USP22 transcription, further promoting PDK1 expression and NB progression. umw.edu.pl
Retinoblastoma: USP22 plays a crucial role in retinoblastoma cell proliferation, aging, and apoptosis. Overexpression of USP22 enhances cell proliferation and telomerase activity while inhibiting apoptosis and cell aging. Conversely, downregulation of USP22 facilitates retinoblastoma cell aging and apoptosis, in part by suppressing the TERT/P53 signaling pathway. MicroRNA-362-3p has been shown to target USP22, and its restorative expression can attenuate the malignant phenotypes of retinoblastoma cells by reducing USP22-mediated deubiquitination of LSD1.
| Solid Tumor Type | Key Research Findings on USP22's Role |
| Ovarian Cancer | Upregulated in EOC, associated with advanced stage, metastasis, and poor prognosis. Depletion suppresses proliferation via G1 arrest. nih.govaacrjournals.orgnih.gov Part of a positive feedback loop with SRSF9 and ZEB1 promoting EMT. nih.gov |
| Bladder Cancer | Required for bladder cancer growth. nih.govresearchgate.net |
| Melanoma | Highly expressed in metastatic melanoma. nih.gov Promotes tumor growth and BRAF inhibitor resistance by stabilizing YAP. nih.gov Deficiency can mediate resistance to T-cell immunotherapy. youtube.com |
| Esophageal Squamous Cell Carcinoma | High expression correlates with invasion, metastasis, and poor survival. mdpi.com May promote progression under hypoxia by stabilizing HIF-1α. nih.gov |
| Oral Squamous Cell Carcinoma | Overexpressed and linked to metastasis and higher grade. nih.gov Positively correlates with proliferation markers Ki-67, Aurora-B, and Survivin. nih.govjscimedcentral.com |
| Neuroblastoma | Higher expression associated with metastasis, advanced stage, and poor prognosis. mdpi.com Promotes growth and glycolysis by deubiquitinating PDK1. umw.edu.pl |
| Retinoblastoma | Regulates proliferation, aging, and apoptosis. Downregulation inhibits tumor progression via the TERT/P53 pathway. Targeted by miR-362-3p. |
Hematological Diseases
The role of USP22 in hematological malignancies is complex and can be context-dependent.
Myeloproliferative Neoplasms (MPNs): In the context of MPNs driven by oncogenic Kras mutations, USP22 plays an unexpected role. While often considered an oncogene, the loss of USP22 in this specific setting can lead to the transformation of MPNs into acute myeloid leukemia (AML). nih.gov This occurs because USP22 deficiency, in the presence of oncogenic Kras, blocks myeloid differentiation. The mechanism involves the reduced stability and expression of the transcription factor PU.1, which is crucial for myeloid development. nih.gov
Acute Myeloid Leukemia (AML): In some contexts of AML, USP22 is considered to have an oncogenic role. For instance, it has been found to be downstream of and induced by c-MYC, promoting the maintenance and drug resistance of human AML stem cells. However, as mentioned above, USP22 deficiency in a Ras-driven myeloproliferative neoplasm can paradoxically promote AML transformation by blocking myeloid cell differentiation. This highlights a dual and context-dependent function for USP22 in myeloid leukemogenesis. USP22 achieves this by acting as a deubiquitinase for PU.1, positively regulating its stability and the expression of genes involved in myeloid differentiation.
| Hematological Disease | Key Research Findings on USP22's Role |
| Myeloproliferative Neoplasms (MPNs) | Loss of USP22 in Kras-driven MPNs can promote transformation to AML by blocking myeloid differentiation. nih.gov |
| Acute Myeloid Leukemia (AML) | Can be induced by c-MYC to promote AML stem cell maintenance and drug resistance. Paradoxically, USP22 deficiency in the context of Ras-driven MPNs can lead to AML by destabilizing the myeloid transcription factor PU.1. |
Mechanisms of USP22-Mediated Oncogenesis
Promotion of Cell Proliferation and Growth
A fundamental mechanism through which USP22 contributes to oncogenesis is by promoting cell proliferation and growth. This is a consistent finding across a multitude of cancer types. Depletion of USP22 often leads to cell cycle arrest, typically in the G1 phase, and a subsequent reduction in cell proliferation. nih.gov For example, in oral squamous cell carcinoma, USP22 knockdown suppresses cell growth, and its expression is positively correlated with the proliferation marker Ki-67. nih.gov Similarly, in epithelial ovarian cancer, USP22 depletion inhibits cell proliferation by inducing G1 phase arrest. nih.gov USP22 can also influence cell cycle progression by deubiquitinating and stabilizing key cell cycle regulators. Furthermore, USP22 has been shown to regulate the expression of p21, a critical cell cycle inhibitor, by altering the ubiquitination of the far upstream element (FUSE)-binding protein 1 (FBP1).
Regulation of Transcriptional Activity
USP22 is a component of the human SAGA (Spt-Ada-Gcn5 acetyltransferase) transcriptional co-activating complex, where it functions to deubiquitinate histones H2A and H2B. This histone modification activity is crucial for transcriptional regulation and normal cell-cycle progression. Beyond its role in histone modification, USP22 also directly regulates the stability and activity of key transcription factors and co-activators, thereby driving oncogenic gene expression programs.
The proto-oncogene c-MYC is a pivotal regulator of cell growth, proliferation, and apoptosis, and its deregulation is a hallmark of many cancers. nih.gov USP22 plays a critical role in post-translationally regulating c-MYC. It directly interacts with, deubiquitinates, and thereby stabilizes the c-MYC protein, leading to its accumulation and enhanced transcriptional activity. nih.gov This stabilization of c-MYC by USP22 has been observed in breast cancer and is closely correlated with breast cancer progression. nih.gov Overexpression of USP22 stimulates breast cancer cell growth and colony formation, and increases c-MYC's tumorigenic activity. nih.gov This mechanism is not limited to breast cancer, as USP22 is required for c-MYC function in a subset of cancers. mdpi.comumw.edu.pl The deubiquitination of c-MYC by USP22 prevents its proteasomal degradation, thus amplifying its oncogenic signaling.
In prostate cancer, the androgen receptor (AR) is a key driver of disease initiation and progression to castration-resistant prostate cancer (CRPC). researchgate.netmdpi.comumw.edu.pl USP22 is a critical effector of AR levels and activity. It controls AR accumulation and signaling, enhancing the expression of target genes that are co-regulated by both AR and c-MYC. researchgate.netmdpi.comumw.edu.pl Upregulation of USP22 leads to an increased AR protein half-life through a proteasome-dependent mechanism. mdpi.comumw.edu.pl This results in enhanced AR protein accumulation and subsequent activation of its downstream signaling pathways, even in the absence of androgens or in the presence of AR antagonists. mdpi.comumw.edu.pl The deregulation of USP22 can induce androgen-independent AR recruitment to target gene loci, supporting cell growth and proliferation in an androgen-deprived environment, a key feature of CRPC. mdpi.comumw.edu.pl Depletion of USP22, on the other hand, dramatically downregulates AR protein levels and abrogates its activity. mdpi.comumw.edu.pl
| Mechanism of Oncogenesis | Detailed Research Findings |
| Promotion of Cell Proliferation and Growth | Depletion of USP22 leads to G1 cell cycle arrest and reduced proliferation in multiple cancers. nih.govnih.gov Regulates the cell cycle inhibitor p21 by modulating the ubiquitination of FBP1. |
| c-MYC Stabilization and Transcriptional Activation | Directly deubiquitinates and stabilizes the c-MYC oncoprotein, preventing its degradation. nih.gov This leads to increased c-MYC levels and enhanced tumorigenic activity. nih.gov Essential for c-MYC function in a subset of cancers. mdpi.comumw.edu.pl |
| Androgen Receptor (AR) Accumulation and Signaling | Controls AR protein accumulation and signaling in prostate cancer. researchgate.netmdpi.comumw.edu.pl Increases AR protein half-life, leading to enhanced activity even in the absence of androgens. mdpi.comumw.edu.pl Promotes a castration-resistant phenotype by enabling androgen-independent AR signaling. mdpi.comumw.edu.pl |
FOXO1 and YAP Signaling Regulation
Recent studies have illuminated the role of USP22 in modulating the activity of key signaling molecules, including Forkhead Box O1 (FOXO1) and Yes-associated protein (YAP). USP22 has been identified as a deubiquitinase for the transcription factor FOXO1. By removing ubiquitin chains from FOXO1, USP22 stabilizes the protein and enhances its transcriptional activity researchgate.net. This regulation is crucial as FOXO1 is involved in various cellular processes, including metabolism, stress resistance, and apoptosis. In the context of cancer, the stabilization of FOXO1 by USP22 can have context-dependent effects, either promoting or suppressing tumor growth depending on the specific cellular environment researchgate.netnih.gov.
Similarly, USP22 plays a significant role in the regulation of YAP, a central effector of the Hippo signaling pathway that controls organ size and cell proliferation nih.gov. Research has shown that USP22 interacts with and deubiquitinates YAP, leading to its stabilization and increased nuclear localization nih.gov. This action promotes the transcriptional co-activator function of YAP, driving the expression of genes involved in cell proliferation and survival nih.gov. The USP22-mediated stabilization of YAP has been implicated in promoting melanoma and resistance to targeted therapies nih.gov. The interplay between YAP and FOXO1 is also an area of active investigation, with evidence suggesting they can form a functional complex to co-regulate gene expression, a process that may be influenced by USP22 activity johnshopkins.edunih.govresearchgate.net.
Cell Cycle Control and Cyclin Stabilization (e.g., CCND1, CCNB1, Cyclin D2)
USP22 exerts significant control over cell cycle progression through the stabilization of key cyclins. It has been demonstrated that USP22 directly deubiquitinates and stabilizes Cyclin D1 (CCND1), a critical regulator of the G1 to S phase transition nih.govresearchgate.net. By protecting CCND1 from proteasomal degradation, USP22 promotes cell cycle advancement and proliferation nih.govresearchgate.net. This non-transcriptional role of USP22 is crucial for its function in driving tumorigenesis nih.gov.
Furthermore, USP22 has been identified as a deubiquitinase for Cyclin B1 (CCNB1), a key component of the maturation-promoting factor that governs the G2 to M phase transition nih.gov. USP22 stabilizes CCNB1 by antagonizing its proteasome-mediated degradation, particularly during the G2/M phase of the cell cycle nih.gov. The activity of USP22 in stabilizing CCNB1 is itself regulated, being enhanced by CDK1-mediated phosphorylation nih.gov. This intricate regulatory loop underscores the importance of USP22 in ensuring timely and accurate cell division. While the direct regulation of Cyclin D2 by USP22 is less characterized, the established role of USP22 in stabilizing other D-type cyclins suggests a potential for similar regulatory mechanisms.
| Compound Name | Regulation by USP22 | Cellular Process |
| CCND1 | Stabilized via deubiquitination | G1/S phase transition |
| CCNB1 | Stabilized via deubiquitination | G2/M phase transition |
| Cyclin D2 | Potential for regulation | Cell Cycle Progression |
Inhibition of Apoptotic Pathways (e.g., SIRT1 stabilization, p53 pathway inhibition)
A critical aspect of USP22's pro-tumorigenic activity is its ability to suppress apoptosis, or programmed cell death. A key mechanism through which USP22 achieves this is by stabilizing the NAD-dependent deacetylase Sirtuin 1 (SIRT1) nih.govresearchgate.net. USP22 interacts with and removes polyubiquitin (B1169507) chains from SIRT1, thereby protecting it from degradation nih.gov. The stabilized SIRT1 then deacetylates and inactivates the tumor suppressor protein p53 nih.govresearchgate.net. This inhibition of the p53 pathway prevents the transcription of pro-apoptotic genes, ultimately leading to the suppression of cell death nih.govresearchgate.net. This USP22-SIRT1-p53 axis is a crucial pathway that allows cancer cells to evade apoptosis, particularly in response to DNA damage nih.gov. In non-small cell lung cancer, USP22 has also been shown to promote tumorigenesis by up-regulating MDMX, a negative regulator of p53, further contributing to the inhibition of the p53 pathway mdpi.com.
Enhancement of DNA Damage Repair (e.g., γH2AX, Ku70/Bax, XPC, PALB2, BRCA2, Rad51)
USP22 plays a pivotal role in the DNA damage response (DDR) by facilitating the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR) nih.govnih.govoipub.com. It has been shown to be necessary for the efficient recruitment of key HR proteins to sites of DNA damage nih.govnih.gov. Specifically, USP22 interacts with and stabilizes Partner and Localizer of BRCA2 (PALB2) and Breast Cancer Type 2 Susceptibility Protein (BRCA2) nih.govnih.gov. This stabilization is crucial for the subsequent recruitment of RAD51, a protein that forms nucleoprotein filaments on single-stranded DNA to initiate strand invasion during HR nih.govnih.gov.
In addition to its role in HR, USP22 is implicated in other aspects of the DDR. It has been shown to regulate the phosphorylation of H2A.X to form γH2AX, a marker of DNA double-strand breaks, and to influence the Ku70/Bax-mediated apoptotic response to DNA damage researchgate.net. While the direct deubiquitination of Xeroderma Pigmentosum Complementation Group C (XPC) by USP22 is not as well-defined, its broad involvement in the DDR suggests potential regulatory roles in nucleotide excision repair as well.
| Compound Name | Role in DNA Damage Repair | Interaction with USP22 |
| γH2AX | Marker of DNA double-strand breaks | Regulated by USP22 |
| Ku70 | Involved in non-homologous end joining and apoptosis | Influenced by USP22 |
| Bax | Pro-apoptotic protein | Modulated by the USP22-Ku70 axis |
| XPC | Involved in nucleotide excision repair | Potential for regulation by USP22 |
| PALB2 | Essential for homologous recombination | Stabilized by USP22 |
| BRCA2 | Essential for homologous recombination | Stabilized by USP22 |
| Rad51 | Key protein in homologous recombination | Recruitment is dependent on USP22-mediated stabilization of PALB2 and BRCA2 |
Promotion of Epithelial-Mesenchymal Transition (EMT) and Metastasis (e.g., AP4)
The process of epithelial-mesenchymal transition (EMT) is a critical step in cancer metastasis, allowing tumor cells to acquire migratory and invasive properties. USP22 has been identified as a key driver of EMT and metastasis, particularly in colorectal cancer nih.govnih.gov. A primary mechanism by which USP22 promotes EMT is through the activation of the transcription factor AP4 (Activating Protein 4) nih.govnih.gov. Research has demonstrated that USP22 binds to the promoter region of the AP4 gene, leading to its transcriptional upregulation nih.gov. Elevated levels of AP4, in turn, induce the expression of genes that mediate the phenotypic changes associated with EMT, such as decreased cell-cell adhesion and increased motility nih.govnih.gov. This USP22-AP4 axis has been shown to be crucial for the invasion and metastasis of cancer cells nih.govnih.gov.
Maintenance of Cancer Stem Cell Features (e.g., BMI1, Wnt/β-catenin pathway)
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and recurrence. USP22 plays a critical role in maintaining the features of CSCs. One of the key mechanisms is through the stabilization of the Polycomb group protein BMI1 oncotarget.com. USP22 deubiquitinates and stabilizes BMI1, a protein essential for the self-renewal of stem cells oncotarget.comnih.gov. The USP22-BMI1 axis has been shown to be important for maintaining gastric cancer stem cell stemness and promoting tumor progression oncotarget.com.
Furthermore, USP22 has been implicated in the activation of the Wnt/β-catenin signaling pathway, a critical pathway in both normal stem cell function and cancer development researchgate.netnih.gov. Studies have shown that USP22 can promote colorectal cancer stemness and chemoresistance through the Wnt/β-catenin pathway researchgate.netnih.gov. Knockdown of USP22 leads to the downregulation of Wnt/β-catenin target genes, indicating that USP22 is a positive regulator of this pathway researchgate.net.
| Compound Name | Role in Cancer Stem Cells | Interaction with USP22 |
| BMI1 | Maintenance of stem cell self-renewal | Stabilized by USP22 |
| β-catenin | Key mediator of the Wnt signaling pathway | Pathway is positively regulated by USP22 |
Interplay with Growth Factor Receptor Signaling (e.g., EGFR, HER2)
The interplay between USP22 and growth factor receptor signaling pathways is an emerging area of research. In the context of HER2-driven breast cancer, USP22 has been shown to be required for the tumorigenic properties of cancer cells nih.govcam.ac.ukresearchgate.net. Interestingly, the depletion of USP22 in HER2-positive breast cancer cells impairs their oncogenic properties without directly affecting HER2 expression or the canonical downstream signaling cascade involving ERK1/2 and AKT nih.govresearchgate.net. Instead, USP22 appears to promote HER2-driven tumorigenesis by suppressing the unfolded protein response (UPR), thereby protecting cancer cells from stress-induced apoptosis nih.govcam.ac.ukresearchgate.net. While the direct interaction between USP22 and the Epidermal Growth Factor Receptor (EGFR) is an area of ongoing investigation, the known crosstalk between EGFR and HER2 signaling pathways suggests a potential for indirect regulation by USP22 nih.govmdpi.com.
Regulation of Cellular Metabolism (e.g., Glycolysis, HK2)
Ubiquitin-specific peptidase 22 (USP22) has been identified as a significant regulator of cellular metabolism, particularly aerobic glycolysis, a process often exploited by cancer cells for rapid growth and proliferation, known as the Warburg effect. peerj.com Research in osteosarcoma has demonstrated that USP22 is highly expressed in tumor tissues and is correlated with poor prognosis. nih.gov The knockdown of USP22 in osteosarcoma cells leads to a significant reduction in aerobic glycolysis. nih.govresearchgate.net This inhibition of glycolysis, in turn, suppresses cancer cell proliferation, migration, and invasion while promoting apoptosis. nih.govresearchgate.net
A key mechanism through which USP22 exerts this control is by regulating the expression of critical enzymes and transporters in the glycolytic pathway. nih.gov Specifically, downregulation of USP22 has been shown to decrease the mRNA and protein levels of Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Glucose Transporter 1 (GLUT1). peerj.comnih.gov HK2 is a particularly crucial enzyme as it catalyzes the first committed step in glucose metabolism. frontiersin.org Studies have revealed that USP22 modulates HK2 expression by stabilizing β-catenin through deubiquitination. nih.gov This stabilization of β-catenin is essential for the subsequent upregulation of HK2, thereby driving the glycolytic process in osteosarcoma cells. nih.gov The knockout of USP22 leads to reduced protein expression of both β-catenin and HK2, confirming the dependence of HK2 regulation on USP22 via β-catenin. nih.gov
| Cell/Tissue Type | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Osteosarcoma (Sao-2 cells) | USP22 downregulation inhibits cell proliferation, migration, invasion, and aerobic glycolysis. | Decreases expression of key glycolytic enzymes HK2, PKM2, and GLUT1. | peerj.comnih.gov |
| Osteosarcoma | USP22 promotes tumor progression in a glycolytic-dependent manner. | Regulates HK2 by deubiquitinating and stabilizing β-catenin. | nih.gov |
USP22 in Immune Evasion and Inflammation
Regulation of Anti-Tumor Immunity
USP22 plays a multifaceted role in helping tumors evade the immune system. It achieves this by modulating key immune checkpoint proteins, influencing the function of immunosuppressive cells, and affecting the activity of cytotoxic immune cells.
PD-L1 Stabilization and Expression
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when overexpressed on cancer cells, interacts with the PD-1 receptor on T cells to suppress their anti-tumor activity. nih.gov USP22 has been identified as a key regulator of PD-L1 stability and expression. nih.govresearchgate.net Research shows that USP22 can directly interact with PD-L1, removing ubiquitin chains from it and thereby protecting it from proteasomal degradation. nih.govmdpi.com This deubiquitination leads to increased stability and abundance of PD-L1 on the cancer cell surface, promoting immune evasion. nih.govresearchgate.net
Furthermore, USP22 can regulate PD-L1 levels through an indirect mechanism involving the COP9 signalosome subunit 5 (CSN5). nih.gov USP22 interacts with and stabilizes CSN5 through deubiquitination. nih.gov In turn, CSN5 also contributes to the stability of PD-L1, creating a USP22-CSN5-PD-L1 axis that enhances PD-L1-mediated immunosuppression. nih.govresearchgate.net The expression of USP22 has been found to be positively correlated with PD-L1 expression in non-small cell lung cancer samples, and its depletion inhibits tumorigenesis and enhances T cell cytotoxicity. nih.gov In colorectal cancer, the EZH2-USP22-PD-L1 regulatory axis has been identified, where EZH2 inhibition upregulates USP22, which in turn stabilizes PD-L1. aacrjournals.org
| Mechanism | Description | Outcome | Reference |
|---|---|---|---|
| Direct Deubiquitination | USP22 physically interacts with PD-L1 and removes ubiquitin chains (K6, K11, K27, K29, K33, K63-linked). | Inhibits proteasomal degradation of PD-L1, increasing its stability and surface expression. | nih.govmdpi.com |
| Indirect Regulation via CSN5 | USP22 deubiquitinates and stabilizes CSN5, which in turn promotes PD-L1 stability. | Enhances PD-L1 protein levels through the USP22-CSN5-PD-L1 axis. | nih.govresearchgate.net |
| Transcriptional Regulation Link | Inhibition of EZH2 upregulates USP22 expression. | Upregulated USP22 further stabilizes PD-L1, linking epigenetic regulation to protein stability. | aacrjournals.org |
Regulatory T Cell (Treg) Function and Stability of FOXP3
Regulatory T (Treg) cells are a subset of CD4+ T cells that suppress the immune system and represent a major obstacle to effective anti-tumor immunity. oup.comnih.gov Their function is dependent on the master transcription factor Forkhead box P3 (FOXP3). nih.gov USP22 is a critical positive regulator of Treg stability and function by maintaining the expression of FOXP3. oup.comnih.gov
USP22, as part of the SAGA chromatin-modifying complex, stabilizes FOXP3 at both the transcriptional and post-translational levels. oup.com The tumor microenvironment (TME), characterized by stressors like hypoxia and nutrient deprivation, selectively induces USP22 in Treg cells to maintain their fitness and suppressive function. nih.gov Treg-specific ablation of USP22 in mice results in reduced FOXP3 protein levels, leading to impaired Treg suppressive function and spontaneous autoimmunity. oup.comnih.govescholarship.org Importantly, this loss of Treg stability protects against tumor growth in multiple cancer models. oup.comnih.govescholarship.org This highlights USP22 as a key factor in maintaining the immunosuppressive barrier erected by Tregs within tumors. nih.gov
T-cell Infiltration and Activation (STAT1 signaling, NK cells)
USP22 also influences anti-tumor immunity by modulating the signaling pathways that govern T-cell and Natural Killer (NK) cell function. Knockdown of USP22 in cancer cells has been shown to inhibit T-cell depletion and promote the proliferation and activation of NK cells. nih.gov
Modulation of Interferon Signaling Pathways (Type I, II, III IFNs, STING activation)
USP22 has emerged as a central regulator of innate immune interferon (IFN) signaling pathways, particularly through its control of STING (Stimulator of Interferon Genes) activation. outbreak.infonih.gov In human intestinal epithelial cells, USP22 functions as a negative regulator of basal type III IFN (IFN-λ) secretion. outbreak.infonih.gov
Cells deficient in USP22 exhibit a strong upregulation of genes involved in IFN signaling and viral defense, including numerous IFN-stimulated genes (ISGs). outbreak.info This is accompanied by increased secretion of IFN-λ and enhanced STAT1 signaling, even without viral infection. outbreak.infonih.gov The mechanism underlying this is USP22's control over STING activation. outbreak.info USP22 negatively regulates basal and 2'3'-cGAMP-induced STING activation and ubiquitination. outbreak.infoqeios.comresearchgate.net Loss of USP22 leads to increased STING ubiquitination and activation, which in turn drives the enhanced expression of ISGs and IFN-λ. outbreak.infoqeios.com This regulatory role has significant implications for antiviral defense, as USP22-deficient cells are better protected against infections like SARS-CoV-2 in a STING-dependent manner. outbreak.infonih.gov These findings identify USP22 as a crucial host regulator that dampens basal STING and type III IFN signaling. outbreak.info
| Pathway Component | Effect of USP22 | Mechanism | Functional Outcome | Reference |
|---|---|---|---|---|
| STING | Negative Regulator | Controls basal and 2'3'-cGAMP-induced STING ubiquitination and activation. | Suppresses downstream IFN signaling in the absence of a stimulus. | outbreak.infoqeios.comresearchgate.net |
| Type III IFN (IFN-λ) | Negative Regulator | Loss of USP22 leads to increased IFN-λ secretion and enhanced STAT1 signaling. | USP22 dampens basal IFN-λ production. | outbreak.infonih.gov |
| Antiviral Defense | Negative Regulator | USP22-deficient cells show enhanced protection against SARS-CoV-2 infection. | Priming of cellular antiviral responsiveness is increased in the absence of USP22. | nih.govqeios.com |
Involvement in Pro-inflammatory Responses (e.g., NF-κB pathway, TRAF6)
The chemical compound this compound is a specific inhibitor of Ubiquitin-Specific Peptidase 22 (USP22), a deubiquitinating enzyme that has been identified as a significant regulator of pro-inflammatory signaling pathways. While direct studies on the specific effects of this compound on the NF-κB pathway and TRAF6 are not extensively documented in current research, the mechanism of action can be inferred from the established role of its target, USP22, in these inflammatory processes.
Research has demonstrated that USP22 plays a crucial role in promoting pro-inflammatory responses by modulating the stability and activity of key signaling molecules. One of the primary mechanisms through which USP22 exerts its pro-inflammatory effects is by targeting TNF receptor-associated factor 6 (TRAF6), a critical adaptor protein in the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of this pathway is tightly regulated, in part, by the ubiquitination status of its components.
Studies have shown that USP22 can remove ubiquitin chains from TRAF6, a process known as deubiquitination. This action by USP22 stabilizes TRAF6, preventing its degradation and thereby enhancing its signaling activity. The stabilized TRAF6 is then able to more effectively activate downstream components of the NF-κB pathway, leading to an amplified inflammatory response.
Given that this compound is an inhibitor of USP22, its application is expected to counteract these pro-inflammatory effects. By inhibiting the deubiquitinating activity of USP22, this compound would likely lead to an accumulation of ubiquitinated TRAF6. This, in turn, would promote the degradation of TRAF6, thereby dampening the activation of the NF-κB pathway and reducing the subsequent production of pro-inflammatory mediators.
The table below summarizes the key molecular interactions and the anticipated effects of this compound based on the known functions of USP22.
| Molecule | Function in Inflammation | Effect of USP22 | Anticipated Effect of this compound |
| USP22 | Deubiquitinating enzyme | Promotes inflammation | Inhibition of pro-inflammatory activity |
| TRAF6 | Adaptor protein in NF-κB pathway | Stabilized by deubiquitination | Destabilized due to increased ubiquitination |
| NF-κB | Transcription factor for pro-inflammatory genes | Activated | Activation is suppressed |
| Pro-inflammatory Cytokines | Mediate inflammatory responses | Production is increased | Production is decreased |
In essence, by targeting USP22, the inhibitor this compound is poised to disrupt a key axis in the pro-inflammatory signaling network, highlighting its potential as a tool for investigating and potentially modulating inflammatory conditions driven by aberrant NF-κB activation. Further research specifically investigating the effects of this compound is necessary to fully elucidate its therapeutic potential and confirm these inferred mechanisms.
Usp22 As a Therapeutic Target
Rationale for Targeting USP22 in Proliferative Diseases and Cancer
Ubiquitin-specific peptidase 22 (USP22) is a deubiquitinating enzyme (DUB) that has emerged as a significant factor in the development and progression of various proliferative diseases, particularly cancer. USP22 is a key subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, where it removes ubiquitin from target proteins, including histones H2A and H2B, thereby influencing gene transcription. frontiersin.orgpnas.orggenecards.org Beyond its role in chromatin modification, USP22 deubiquitinates a range of non-histone proteins involved in crucial cellular processes such as metabolism, cell cycling, and apoptosis. frontiersin.orgoncotarget.com
Elevated expression of USP22 has been frequently observed in numerous malignant tumors, including prostate, lung, liver, colorectal, breast, gastric, ovarian, and nasopharyngeal carcinomas, and is often associated with aggressive tumor growth, metastasis, therapy resistance, and poor patient prognosis. frontiersin.orgoncotarget.comaacrjournals.orgnih.govresearchgate.netspandidos-publications.comoaepublish.comnih.gov USP22's oncogenic functions are mediated through various mechanisms. It plays a critical role in regulating the cell cycle by deubiquitinating and stabilizing key cell cycle regulators like Cyclin D1 (CCND1), promoting the G1-S transition and preventing proteasome-mediated degradation. frontiersin.orgpnas.orgnih.gov USP22 also stabilizes oncogenic proteins such as c-MYC and BMI1, contributing to increased proliferation and cancer stem cell properties. frontiersin.orgoncotarget.comaacrjournals.orgoaepublish.comnih.gov Furthermore, USP22 can inhibit apoptosis by stabilizing SIRT1, which in turn reduces p53 levels. frontiersin.orgoncotarget.comresearchgate.netmdpi.com
The involvement of USP22 in promoting DNA damage repair and inhibiting apoptosis also contributes to drug resistance in cancers like lung adenocarcinoma. nih.govmdpi.comfrontiersin.org Additionally, USP22 has been implicated in immune evasion by stabilizing programmed death ligand 1 (PD-L1), a key immune checkpoint protein, and by regulating the function of regulatory T cells (Tregs). frontiersin.orgresearchgate.netnih.govresearchgate.netaacrjournals.org
Given its multifaceted roles in driving tumorigenesis, promoting cell proliferation, inhibiting apoptosis, facilitating metastasis, and contributing to drug resistance and immune evasion, USP22 is considered an attractive therapeutic target for cancer treatment. frontiersin.orgnih.govresearchgate.netnih.govgoogle.com Targeting USP22 aims to disrupt these pro-tumorigenic pathways, potentially inhibiting tumor growth and enhancing the efficacy of existing therapies. frontiersin.orgpnas.orgnih.gov
Strategies for USP22 Inhibition
Various strategies are being explored to inhibit USP22 activity and expression as a potential therapeutic approach in cancer. These strategies include the use of small molecule inhibitors, gene silencing techniques, and the modulation of non-coding RNA regulation.
Small Molecule Inhibitors
The development of small molecule inhibitors targeting the catalytic activity of DUBs like USP22 is an active area of research. oncotarget.comnih.gov While the development of highly specific small molecule inhibitors for USP22 has been challenging, progress is being made. frontiersin.orgoncotarget.comresearchgate.net Small molecule inhibitors are designed to bind to the active site or other crucial regions of the USP22 enzyme to block its deubiquitinating activity.
Some research has reported the development of potential small molecule inhibitors targeting USP22. For instance, studies have identified macrocyclic peptides and other small molecules with inhibitory activity against USP22. researchgate.netnih.gov These inhibitors have shown promise in preclinical studies by inhibiting USP22 activity and demonstrating anti-tumor effects. researchgate.netnih.gov However, the clinical development of USP22 small molecule inhibitors is still in its early stages, and none have yet reached clinical trials. frontiersin.orgresearchgate.net A key challenge in developing USP22 inhibitors is achieving high specificity to avoid off-target effects on other DUBs with similar catalytic domains. frontiersin.orgnih.gov
Gene Silencing Approaches (siRNA, shRNA, CRISPR/Cas9)
Gene silencing techniques offer another approach to inhibit USP22 function by reducing its expression levels.
siRNA (small interfering RNA): siRNA molecules are short, synthetic double-stranded RNAs that can be introduced into cells to trigger the degradation of specific mRNA molecules, thereby reducing the expression of the target protein. mdpi.comfrontiersin.org Studies have utilized siRNA to knock down USP22 expression in various cancer cell lines, demonstrating inhibition of cell proliferation and tumor growth. oncotarget.comspandidos-publications.comnih.gov
shRNA (short hairpin RNA): shRNA is a longer RNA molecule that forms a hairpin structure and is typically delivered via plasmids or viral vectors. Once inside the cell, shRNA is processed into siRNA, leading to target mRNA degradation and reduced protein expression. mdpi.comfrontiersin.org shRNA-mediated silencing of USP22 has been shown to restrain cell progression and affect key signaling pathways in cancer cells. scbt.comnih.gov
CRISPR/Cas9: The CRISPR/Cas9 system is a powerful gene editing tool that can be used to create targeted gene knockouts or to repress gene transcription (CRISPR interference, CRISPRi). mdpi.comfrontiersin.orgscbt.com CRISPR/Cas9-based approaches can be employed to disrupt the USP22 gene or repress its transcription, leading to a reduction or complete loss of USP22 protein expression. genecards.orgscbt.com This method offers a more permanent way to inhibit gene expression compared to transient siRNA transfection.
These gene silencing approaches have been valuable tools in research to elucidate the functions of USP22 in cancer and validate it as a therapeutic target. oncotarget.comspandidos-publications.comnih.govnih.gov
Non-coding RNA Regulation (e.g., microRNAs like miR-4490, miR-30e-5p, miR-329-3p)
Non-coding RNAs, particularly microRNAs (miRNAs), can regulate gene expression by binding to the 3'-untranslated region (UTR) of target mRNAs, leading to mRNA degradation or translational repression. nih.govfrontiersin.org Several miRNAs have been identified that can regulate USP22 expression, suggesting a potential therapeutic strategy involving the modulation of these non-coding RNAs.
miR-4490: Studies have shown that the tumor suppressor miR-4490 can bind to sequences within the 3′-UTR of USP22 mRNA and inhibit its expression in gastric cancer cells. frontiersin.org
miR-30e-5p: MiR-30e-5p is known to be downregulated in non-small cell lung cancer (NSCLC) and functions as a tumor suppressor. Research indicates that miR-30e-5p negatively regulates USP22 expression by binding to a specific sequence in its 3'UTR. nih.govresearchgate.net Overexpression of miR-30e-5p has been shown to inhibit tumor growth and induce cell cycle arrest and apoptosis in NSCLC cells, effects that are mediated, at least in part, through the downregulation of USP22. nih.gov
miR-329-3p: MiR-329-3p is another miRNA that has been found to be downregulated in various cancers and acts as a tumor suppressor. nih.govfrontiersin.org Studies in hepatocellular carcinoma (HCC) have demonstrated that miR-329-3p can directly target and suppress USP22 expression by binding to its 3'UTR. nih.goveuropeanreview.org Overexpression of miR-329-3p has been shown to inhibit HCC cell proliferation and migration, and this effect is mediated through the USP22-Wnt/β-Catenin pathway. europeanreview.org
Modulating the levels of these regulatory miRNAs, for example, by introducing miRNA mimics or inhibiting endogenous anti-miRNAs, represents a potential approach to indirectly inhibit USP22 expression and activity in cancer.
Usp22 in 1: a Specific Inhibitor of Usp22
Identification and Discovery of USP22-IN-1 (also known as USP22i-S02)
The discovery of this compound involved a systematic approach combining computational and biological screening methods aimed at identifying compounds capable of inhibiting USP22 activity.
Virtual Screening and Bioassay-Based Discovery
The identification of compound S02 (USP22i-S02/USP22-IN-1) as a potent USP22 inhibitor was achieved through a discovery process that included virtual screening. This process involved screening a large database of compounds (specifically, the Specs database containing 240,000 compounds) for their potential to bind to the catalytic pocket of a USP22 model. nih.gov Following the initial virtual screening, the top 100 compounds based on docking affinity were further filtered using molecular dynamics (MD) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) methods, resulting in a refined set of 25 compounds. nih.gov These selected compounds proceeded to biological screening. The biological validation utilized the reduction of Foxp3 mean fluorescence intensity (MFI) as a readout for assessing the inhibitory efficacy of the compounds on USP22, given that USP22 suppression leads to a marked reduction in Foxp3 expression levels. nih.gov Among the screened compounds, compound S02 demonstrated strong efficacy in down-regulating Foxp3 expression. nih.gov
Binding Characteristics and Catalytic Domain Interaction
Compound S02 (USP22i-S02) has been shown to bind stably within the catalytic domain pocket of USP22. nih.govmdpi.comprobechem.comgoogle.com Analysis of the interaction between S02 and individual residues of USP22 revealed that negatively charged residues, such as Glutamic acid (Glu) and Aspartic acid (Asp), contribute favorably to the binding of the inhibitor to the protein. nih.govgoogle.com Conversely, positively charged residues, including Arginine (Arg) and Lysine (B10760008) (Lys), were found to play a detrimental role in this interaction. nih.govgoogle.com This indicates that this compound establishes stable interactions not only with hydrophobic residues but also with charged and polar residues located on the surface of the USP22 binding pocket. nih.govprobechem.com This stable and multifaceted binding interaction is indicative of the compound's potent efficacy in suppressing the catalytic functions of USP22. nih.govprobechem.com
Preclinical Mechanistic Studies of this compound
Preclinical studies have investigated the mechanisms by which this compound exerts its effects, focusing on its impact on USP22 enzymatic activity, cancer cell behavior, and immune modulation.
Inhibition of USP22 Deubiquitinase Activity
This compound (USP22i-S02) functions as a potent and specific inhibitor of ubiquitin-specific peptidase 22. probechem.comtargetmol.comdcchemicals.comselleck.co.jpcaymanchem.comselleckchem.comdcchemicals.cominvivochem.cnglpbio.com Its inhibitory action halts USP22-mediated deubiquitination of target proteins, including Foxp3. probechem.comgoogle.com Studies conducted in USP22-null regulatory T cells (Tregs) demonstrated that treatment with this compound had minimal impact on Foxp3 levels, providing evidence for its high specificity towards USP22. nih.govprobechem.comdcchemicals.comgoogle.com Inhibition of USP22 by USP22i-S02 leads to increased ubiquitination and subsequent degradation of Foxp3. nih.gov Furthermore, treatment of in vitro induced Treg (iTreg) cells with this compound resulted in a time-dependent decrease in the protein levels of both FOXP3 and USP22. dcchemicals.com
Impact on Cancer Cell Proliferation and Tumor Growth (in vitro and in vivo models)
Preclinical studies have demonstrated the impact of this compound on cancer cell proliferation and tumor growth in both in vitro and in vivo models.
In vitro: this compound (compound S02) has been shown to reduce Foxp3 MFI expression and inhibit cell viability in iTreg cells in a dose-dependent manner across concentrations ranging from 0 to 25 µg/mL. google.comdcchemicals.com The compound can directly suppress tumor cell proliferation by inhibiting USP22 activity. targetmol.comgoogle.comabsin.cn Pharmacological inhibition of USP22 using USP22i-S02 effectively suppressed the growth capacity, clonogenic potential, tumor sphere formation ability, and migratory behavior of triple-negative breast cancer (TNBC) cell lines. researchgate.netnih.gov In breast cancer cells, it also inhibits the expression of integrin b1 and FoxM1. nih.gov USP22 inhibition by USP22i-S02 promotes the proteasomal degradation of FoxM1 protein, leading to a shortened half-life. nih.gov This inhibition also suppresses the expression of ITGB1 and other genes associated with stemness. nih.gov Furthermore, USP22i-S02 has shown synergistic antitumorigenic effects when combined with cisplatin (B142131) in HCC1806 cells. nih.gov
In vivo: Administration of this compound (USP22i-S02) has been shown to enhance anti-tumor immunity in mouse models. targetmol.comdcchemicals.com Treatment with USP22i-S02 at a dosage of 20 mg/kg, administered intraperitoneally twice a day for 5 days or at 20 mg/kg for 3 days, effectively inhibited tumor growth in mice implanted with LLC1 tumors. nih.govprobechem.comgoogle.comdcchemicals.com Studies involving Treg-specific genetic ablation of USP22 also demonstrated increased tumor rejection in mice. nih.gov Treatment with USP22i-S02 on established LLC1 tumors resulted in marked tumor rejection compared to untreated controls. researchgate.net
Immunomodulatory Effects
This compound (USP22i-S02) exhibits significant immunomodulatory effects, primarily through its impact on regulatory T cells (Tregs). The compound inhibits the suppressive functions of Tregs. targetmol.com It achieves this by suppressing the expression of Foxp3 in Tregs. mdpi.comprobechem.comdcchemicals.comselleck.co.jpdcchemicals.comgoogle.comresearchgate.net This suppression of Treg activity contributes to an enhanced antitumor immune response. targetmol.comdcchemicals.com Administration of USP22i-S02 has been shown to enhance antitumor immunity in mice with low associated toxicity. probechem.com The treatment leads to an increase in the infiltration of CD8+ T cells into tumors. probechem.comresearchgate.net In naive mice, USP22i-S02 treatment results in a Treg-specific phenotype with minimal effects on other immune cell types and tissue toxicity. probechem.com Specifically within the tumor microenvironment, USP22i-S02 administration significantly decreased Foxp3 MFI levels in intratumoral Tregs. researchgate.net Consequently, intratumoral Tregs exhibited lower levels of GITR and PD-1 and significantly higher levels of IFN-γ. researchgate.net These findings indicate that USP22i-S02 treatment partially impairs the suppressive functions of Tregs specifically within the tumor, potentially leading to Treg dysfunction and fragility. researchgate.net Furthermore, genetic deletion of USP22 has been shown to diminish Treg suppression without promoting broad inflammation. researchgate.net
Inhibition of Treg Suppressive Functions
Regulatory T cells (Tregs) are a subset of immunosuppressive CD4+ T cells that are characterized by the expression of the master transcription factor Forkhead box protein 3 (FOXP3). frontiersin.org Tregs suppress immune responses, and their accumulation and activity within the tumor microenvironment can hinder effective anti-tumor immunity. researchgate.net
Research indicates that USP22 is a positive regulator of stable FOXP3 expression. frontiersin.orgresearchgate.netaai.orgnih.gov USP22 functions as a specific deubiquitinase of FOXP3, stabilizing its protein level. aai.org Genetic deletion or ablation of USP22 in Tregs leads to a significant reduction in FOXP3 expression levels and impairs the suppressive functions of these cells. aai.orgnih.govbiorxiv.org Studies in mouse models have demonstrated that Treg-specific ablation of USP22 results in reduced tumor volume and boosts anti-tumor immunity, highlighting the role of USP22 in maintaining Treg stability and function that contributes to immune evasion. frontiersin.orgaai.orgnih.govbiorxiv.orgoup.com
Table 1: Effect of Treg-Specific USP22 Ablation on Tumor Growth
| Study Model | Effect on Tumor Volume | Effect on Anti-tumor Immunity |
| Multiple Cancer Models frontiersin.org | Reduced | Improved |
| EG7 Lymphoma (Mouse Model) nih.govbiorxiv.org | Significantly Inhibited | Increased |
Downregulation of Tumor Cell PD-L1 Expression
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein expressed on tumor cells that interacts with the PD-1 receptor on T cells, leading to T cell inhibition and allowing cancer cells to evade immune surveillance. frontiersin.orgspandidos-publications.comnih.gov USP22 has been shown to play a role in regulating the stability and expression of PD-L1 in tumor cells. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netmdpi.com
USP22 can stabilize PD-L1 protein expression through its deubiquitinase activity. spandidos-publications.comnih.gov This can occur through direct deubiquitination of PD-L1 or indirectly by deubiquitinating and stabilizing CSN5, a protein required for PD-L1 stabilization. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net Depletion or inhibition of USP22 has been shown to lead to the degradation of PD-L1 at the post-translational level, reducing its expression on the surface of tumor cells. spandidos-publications.comresearchgate.net This downregulation of PD-L1 can enhance T cell-mediated cell killing and reduce tumor immune evasion. spandidos-publications.comnih.govresearchgate.net A positive correlation between USP22 and PD-L1 expression has been observed in human non-small cell lung cancer samples. spandidos-publications.comnih.gov
Reversal of Drug Resistance Mechanisms Induced by USP22
Overexpression of USP22 is frequently associated with the development of resistance to various chemotherapeutic and targeted agents in different cancer types. frontiersin.orgresearchgate.netnih.gov Targeting USP22 presents a strategy to potentially reverse or overcome this acquired drug resistance.
Cisplatin Resistance
Cisplatin is a widely used platinum-based chemotherapy drug that induces DNA damage, leading to cell cycle arrest and apoptosis. frontiersin.orgnih.gov Resistance to cisplatin is a major challenge in the treatment of many cancers. USP22 has been implicated in promoting cisplatin resistance through multiple mechanisms. frontiersin.orgresearchgate.netnih.govoaepublish.comaacrjournals.orgfrontiersin.orgnih.gov
USP22 can enhance DNA damage repair processes, which counteract the effects of cisplatin. frontiersin.orgoaepublish.comaacrjournals.orgfrontiersin.orgnih.gov It interacts with and promotes the activity of proteins involved in homologous recombination repair, such as PALB2. frontiersin.orgaacrjournals.org USP22 can also enhance DNA damage repair by deubiquitinating histones H2A and H2Bub1, which are involved in the DNA damage response. frontiersin.orgoaepublish.comaacrjournals.orgfrontiersin.orgnih.gov Furthermore, USP22 can inhibit apoptosis, a key mechanism by which cisplatin kills cancer cells. frontiersin.orgoaepublish.comfrontiersin.orgnih.gov USP22 can stabilize SIRT1, which in turn reduces the acetylation of Ku70, inhibiting the dissociation of the Bax-Ku70 complex and thus preventing Bax-mediated mitochondrial apoptosis. frontiersin.orgoaepublish.comfrontiersin.orgnih.gov
Studies have shown that overexpression of USP22 leads to cisplatin resistance in cancer cells, while knockdown or inhibition of USP22 can restore cisplatin sensitivity in resistant cell lines. oaepublish.comaacrjournals.orgfrontiersin.orgnih.gov
Table 2: Mechanisms of USP22-Mediated Cisplatin Resistance
| Mechanism | Key Proteins Involved | Effect |
| Enhanced DNA Repair | PALB2, Histones H2A/H2Bub1 | Promotes homologous recombination repair |
| Inhibition of Apoptosis | SIRT1, Ku70, Bax | Prevents Bax-mediated cell death |
| Overcoming Cell Cycle Arrest | Not explicitly detailed for this compound, but USP22 upregulation can overcome cisplatin-induced G1-S arrest. frontiersin.orgnih.gov | Allows cells to bypass DNA damage checkpoints |
EGFR-TKI Resistance
Epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) are important targeted therapies for EGFR-mutated lung adenocarcinoma. frontiersin.orgnih.gov However, the development of resistance limits their effectiveness. USP22 has been found to contribute to resistance to EGFR-TKIs. frontiersin.orgnih.govnih.govnih.gov
USP22 promotes resistance by preventing the ubiquitination-mediated degradation of EGFR. frontiersin.orgnih.govnih.gov By deubiquitinating EGFR, USP22 stabilizes the receptor protein, leading to sustained activation of downstream oncogenic signaling pathways such as STAT3, AKT/mTOR, and MEK/ERK pathways. frontiersin.orgnih.govnih.gov This persistent signaling bypasses the inhibitory effects of EGFR-TKIs. Silencing or inhibiting USP22 has been shown to counteract EGFR-TKI resistance in EGFR-mutant lung adenocarcinoma cells both in vitro and in vivo. nih.gov
Sorafenib (B1663141) Resistance
Sorafenib is a multikinase inhibitor used in the treatment of hepatocellular carcinoma (HCC) and other cancers. wikipedia.orgmims.com Resistance to sorafenib is a significant clinical challenge. USP22 has been implicated in the development of sorafenib resistance in HCC. mdpi.comnih.govresearchgate.netnih.govsci-hub.se
Studies have shown that USP22 is upregulated in sorafenib-resistant HCC cells compared to parental cells. mdpi.comnih.gov Upregulation of USP22 contributes to sorafenib resistance, potentially through multiple mechanisms. USP22 can increase the expression of the multidrug resistance protein ABCC1, and a positive correlation between USP22 and ABCC1 expression has been observed in sorafenib-resistant HCC tissues. mdpi.com USP22 has also been shown to suppress sorafenib-triggered ferroptosis, a form of regulated cell death, in HCC cells. nih.govresearchgate.netnih.gov It achieves this by reducing the transcription of transferrin receptor (TFRC) through decreasing H2BK120ub occupancy at the TFRC transcription start site downstream region. nih.govresearchgate.netnih.gov USP22 also promotes HCC cell proliferation by stabilizing cyclin-dependent kinase 11B (CDK11B). nih.govresearchgate.netnih.gov Targeting USP22 is being explored as a potential strategy to overcome sorafenib resistance in HCC. nih.gov
5-Fluorouracil (B62378) Resistance
5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug widely used for treating various cancers, including colorectal cancer. nih.govwikipedia.org Resistance to 5-FU is a common issue limiting its efficacy. USP22 has been shown to induce resistance to 5-FU. frontiersin.orgresearchgate.netnih.govmdpi.comwjgnet.com
Inhibition of USP22 has been demonstrated to increase the sensitivity of cancer cells, such as hepatoma cells and colorectal cancer cells, to 5-FU. nih.govmdpi.comwjgnet.com USP22 may mediate 5-FU resistance through various pathways, including the activation of Sirtuin 1 (SIRT1) and potentially involving cancer stem cells (CSCs) and C-MYC. frontiersin.orgresearchgate.netnih.govmdpi.com High expression levels of USP22 and SIRT1 in HCC patients have been correlated with 5-FU resistance. mdpi.com In 5-FU-resistant colorectal cancer cells, USP22 levels are increased, and knockdown of USP22 reduces their viability and sphere formation ability. wjgnet.com
Table 3: USP22 Involvement in Drug Resistance
| Drug | Associated Resistance Mechanism(s) | Effect of USP22 Inhibition/Knockdown |
| Cisplatin | Enhanced DNA repair (PALB2, H2A, H2Bub1), Inhibition of apoptosis (SIRT1/Ku70/Bax) | Restores sensitivity oaepublish.comaacrjournals.orgfrontiersin.orgnih.gov |
| EGFR-TKIs | Prevention of EGFR degradation, Sustained downstream signaling (STAT3, AKT/mTOR, MEK/ERK) | Counteracts resistance nih.gov |
| Sorafenib | Upregulation of ABCC1, Inhibition of ferroptosis (H2BK120ub/TFRC axis), Stabilization of CDK11B | Potential for overcoming resistance mdpi.comnih.govresearchgate.netnih.gov |
| 5-Fluorouracil | Involvement of SIRT1, C-MYC, CSCs | Increases sensitivity nih.govmdpi.comwjgnet.com |
HSP90 Inhibitor Sensitivity
Research indicates a significant relationship between USP22 expression and sensitivity to Heat Shock Protein 90 (HSP90) inhibitors. USP22 has been shown to promote the expression of HSP90AB1, a member of the HSP90 family nih.govresearchgate.net. This USP22-dependent expression of HSP90AB1 contributes to resistance to HSP90 inhibition in certain cancer types, including mammary and colorectal cancer nih.govresearchgate.net. Studies involving the depletion of USP22 have demonstrated increased sensitivity of cancer cells to HSP90 inhibitors such as Ganetespib nih.govresearchgate.netcore.ac.uk. For instance, in colorectal (HCT116) and breast (HCC1954) cancer cell lines, the absence of USP22 led to enhanced vulnerability to Ganetespib treatment nih.govresearchgate.net. This suggests that inhibiting USP22 could potentially overcome or reduce resistance to HSP90-targeted therapies.
Data illustrating the effect of USP22 depletion on sensitivity to Ganetespib:
| Cell Line | Treatment | Effect on Cell Confluence (Relative to Control) | Reference |
| HCT116 | USP22 Depletion + Ganetespib | Decreased confluence compared to Ganetespib alone | researchgate.net |
| HCC1954 | USP22 Depletion + Ganetespib | Decreased confluence compared to Ganetespib alone | researchgate.net |
These findings highlight a potential therapeutic strategy involving the combination of USP22 inhibition with HSP90 inhibitors to enhance anti-tumor effects, particularly in cancers where USP22 is highly expressed.
Combinatorial Therapeutic Approaches with this compound
The inhibition of USP22, as exemplified by the proposed action of this compound, holds promise not only as a monotherapy but also in combination with existing cancer treatments. Preclinical studies exploring the effects of USP22 inhibition, primarily through genetic methods, have revealed potential synergistic interactions with various therapeutic modalities.
Synergy with Chemotherapeutic Agents
USP22 has been implicated in mediating chemoresistance in several cancer types frontiersin.org. Inhibition of USP22 has demonstrated the ability to resensitize cancer cells to conventional chemotherapeutic drugs. For example, studies have shown that inhibiting USP22 can restore sensitivity to cisplatin in cisplatin-resistant lung cancer cells frontiersin.org. Furthermore, USP22 inhibition has been reported to increase the sensitivity of hepatoma cells to 5-fluorouracil (5-FU) frontiersin.org. These effects may be mediated through various mechanisms, including the regulation of apoptosis pathways and cell cycle progression by USP22 frontiersin.org.
Potential synergy with chemotherapeutic agents based on USP22 inhibition studies:
| Chemotherapeutic Agent | Cancer Type | Observed Effect of USP22 Inhibition | Reference |
| Cisplatin | Lung Cancer (Resistant) | Restored sensitivity | frontiersin.org |
| 5-Fluorouracil (5-FU) | Hepatoma Cells | Increased sensitivity | frontiersin.org |
These findings suggest that combining this compound with standard chemotherapy regimens could be a viable strategy to improve treatment outcomes and overcome drug resistance.
Combination with Targeted Therapies (e.g., CDK inhibitors, β-blockers, EZH2 inhibitors)
Combining USP22 inhibition with targeted therapies represents another avenue for enhancing anti-cancer efficacy.
CDK Inhibitors: USP22 plays a role in regulating the cell cycle, and its overexpression is associated with increased levels of cell cycle regulators like Cyclin D1 (CCND1), CDK4, and CDK6, promoting G1/S transition spandidos-publications.comnih.gov. Targeting USP22 in combination with CDK inhibitors, particularly in tumors with elevated CCND1, has been suggested as a potential therapeutic approach nih.gov. USP22 silencing can lead to reduced levels of CDK inhibitors p21 and p27, which would normally inhibit CDK activity nih.govuni-frankfurt.de. This intricate relationship suggests that co-targeting USP22 and CDKs could disrupt cell cycle progression more effectively than either approach alone.
β-blockers: Intriguingly, pharmacological inhibition of USP22 has shown synergistic effects with β-blockers in preclinical models of breast cancer researchgate.netnih.gov. This synergy is particularly relevant in the context of chronic stress, where elevated epinephrine (B1671497) levels can promote breast cancer progression and metastasis through a pathway involving USP22 researchgate.netnih.gov. Combining USP22 inhibition with β-blockade may offer a strategy to counteract stress-induced tumor-promoting effects researchgate.netnih.gov.
EZH2 Inhibitors: While EZH2 inhibitors are a class of targeted therapies guidetomalariapharmacology.orgnih.govsci-hub.st, specific research detailing the combination of this compound (or USP22 inhibition) with EZH2 inhibitors was not readily available in the consulted literature. Further research is needed to explore potential synergistic interactions between USP22 inhibition and EZH2 inhibition.
Integration with Immunotherapy (e.g., anti-PD-L1)
USP22 has emerged as a critical regulator of immune evasion, primarily through its effects on the stability of programmed death ligand 1 (PD-L1) frontiersin.orgresearchgate.netresearchgate.netnih.govscienceopen.com. USP22 can stabilize PD-L1 protein levels through deubiquitination, either directly or indirectly via regulating proteins like CSN5, thereby promoting tumor cells' ability to evade immune surveillance frontiersin.orgresearchgate.netnih.gov. This suggests that inhibiting USP22 could enhance anti-tumor immunity by reducing PD-L1 expression on cancer cells. Studies indicate that loss of USP22 can improve the efficacy of PD-L1-targeted immunotherapy frontiersin.org. While research on the direct combination of this compound with anti-PD-L1 antibodies is ongoing, the mechanistic link between USP22 and PD-L1 stability provides a strong rationale for such combinatorial approaches to potentially overcome resistance to immunotherapy and enhance anti-tumor immune responses researchgate.netnih.gov.
Table summarizing potential combinatorial strategies with USP22 inhibition:
| Combination Partner | Class of Therapy | Rationale for Combination | Observed Effect (based on USP22 inhibition) | Reference |
| HSP90 Inhibitors (e.g., Ganetespib) | Targeted Therapy | USP22 promotes resistance to HSP90 inhibitors | Increased sensitivity to HSP90 inhibitors | nih.govresearchgate.net |
| Cisplatin | Chemotherapy | USP22 mediates chemoresistance | Restored sensitivity in resistant cells | frontiersin.org |
| 5-Fluorouracil (5-FU) | Chemotherapy | USP22 mediates chemoresistance | Increased sensitivity | frontiersin.org |
| CDK Inhibitors | Targeted Therapy | USP22 regulates cell cycle progression and CDK levels | Potential synergistic cell cycle arrest | nih.govnih.gov |
| β-blockers (e.g., Propranolol) | Targeted Therapy | USP22 involved in stress-induced tumor promotion; synergy observed in preclinical models | Synergistic anti-tumor effects | researchgate.netnih.gov |
| Anti-PD-L1 antibodies | Immunotherapy | USP22 stabilizes PD-L1, promoting immune evasion | Improved efficacy of PD-L1 blockade | frontiersin.orgresearchgate.net |
The development and investigation of specific USP22 inhibitors like this compound are crucial for translating these preclinical findings into effective therapeutic strategies.
Advanced Research Methodologies in Usp22 in 1 Studies
Genomic and Proteomic Profiling
Genomic and proteomic profiling techniques are crucial for identifying the downstream effects of USP22 activity and inhibition on gene expression, protein levels, and post-translational modifications. These methodologies provide a broad view of the cellular pathways influenced by USP22.
RNA Sequencing (RNA-seq) for Transcriptome Analysis
RNA sequencing (RNA-seq) is widely used to analyze the transcriptome-wide changes induced by modulating USP22 expression or activity. This technique allows for the identification of differentially expressed genes, providing insights into the transcriptional programs regulated by USP22.
Studies utilizing RNA-seq have revealed significant alterations in gene expression profiles upon USP22 modulation. For instance, RNA-seq analysis in mouse mammary epithelial cells with USP22 overexpression identified distinct signatures of upregulated and downregulated genes, indicating the influence of USP22 on transcriptional regulation neobioscience.com. Similarly, RNA-seq performed on Usp22-deficient placental tissues demonstrated altered gene expression patterns, particularly affecting kinase signaling pathways uniprot.org. Transcriptome profiling in HeLa cells following USP22 silencing identified a substantial number of altered mRNA transcripts, highlighting the broad impact of USP22 on gene expression in this cancer cell line genecards.orgwikipedia.org. Integration of RNA-seq data with other genomic analyses, such as ChIP-seq, has further helped to correlate transcriptional changes with direct or indirect gene regulation by USP22 genecards.orgwikipedia.org. Microarray processing has also been employed to determine gene expression profiles upon USP22 knockdown in specific cancer cell lines, like H1975 lung adenocarcinoma cells, leading to the identification of differentially expressed genes organized into functional modules mdpi.com. Furthermore, the analysis of public transcriptomic datasets, such as those from GEO and TCGA, has been integrated to assess USP22 expression levels and their correlation with clinical outcomes in various cancers, including osteosarcoma google.com.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genome-Wide Binding Sites
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to map the genome-wide binding sites of proteins, including those associated with transcriptional regulation like USP22. By identifying the genomic loci where USP22 or its associated proteins bind, researchers can infer potential direct target genes and regulatory regions.
ChIP-seq has been applied to study the genomic localization of USP22. In HeLa cells, ChIP-seq was used to characterize the binding sites of both USP22 and GCN5 (a component of the SAGA complex), revealing a significant overlap in their putative target genes genecards.orgwikipedia.org. This suggests that USP22 often functions in concert with other SAGA subunits at target promoters. Integration of ChIP-seq data with RNA-seq results in HeLa cells indicated that while USP22 binds to the promoters of some genes whose expression is altered by USP22 silencing, the relationship is not always direct, suggesting complex regulatory mechanisms genecards.orgwikipedia.org. ChIP-seq analyses have also shown USP22 binding to promoters of ER stress response genes, alongside other SAGA components, indicating its involvement in the transcriptional regulation of these genes frontiersin.org. Additionally, ChIP-seq has been used to identify the genome-wide distribution of histone modifications regulated by USP22, such as H2Bub1, in wild-type and USP22 knockout cells, providing a link between USP22's deubiquitinase activity and chromatin state wikipedia.org. ChIP-qPCR is also used as a validation method to confirm binding at specific genomic loci identified by ChIP-seq chem960.com.
Ubiquitylome Analysis for Substrate Identification
Ubiquitylome analysis, a subset of proteomics, focuses on identifying and quantifying ubiquitinated proteins within a cell or tissue. This is particularly relevant for studying deubiquitinating enzymes like USP22, as it can reveal the specific protein substrates from which USP22 removes ubiquitin moieties.
Studies employing ubiquitylome analysis have successfully identified novel substrates of USP22. For example, an analysis of the "USP22-sensitive ubiquitylome" in prostate cancer models identified the nucleotide excision repair protein XPC as a potential direct target of USP22's deubiquitinase activity nih.gov. This finding implicated USP22 in modulating DNA repair pathways through XPC deubiquitylation. Quantitative ubiquitylome analysis, often utilizing techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) combined with immunoprecipitation of ubiquitylated peptides and mass spectrometry, has been performed in USP22 knockout cells to globally assess changes in protein ubiquitination levels and identify potential substrates. Beyond histones H2A and H2B, which are known substrates, proteome-wide screens have identified other important proteins, such as the G1 phase cyclin CCND1, as substrates of USP22, highlighting its role in regulating key cell cycle regulators through deubiquitylation. Other reported non-histone substrates of USP22 include SIRT1, CCNB1, TRF1, and FBP1, indicating its diverse regulatory functions through deubiquitination.
Protein-Protein Interaction Networks (PPI)
Analyzing protein-protein interaction (PPI) networks helps to understand how USP22 functions within cellular complexes and pathways by identifying its interacting partners. Various experimental and computational approaches are used to map these interactions.
USP22 is well-established as a core component of the SAGA transcriptional coactivator complex, where it interacts with other subunits such as ATXN7, ATXN7L3, ENY2, GCN5L2, SUPT3H, TAF10, and TRRAP. Within SAGA, USP22 forms a deubiquitination module with ATXN7L3 and ENY2, crucial for its histone deubiquitinating activity. Direct interactions between USP22 and ATXN7L3 have been demonstrated. USP22 has also been shown to interact with MED1, a component of the Mediator complex, suggesting a link between SAGA and Mediator in transcriptional regulation. Computational approaches, such as analyzing differentially expressed genes from transcriptomic data and organizing them into PPI networks, can infer functional modules and pathways influenced by USP22 modulation mdpi.com. Public databases like BioGRID and CORUM curate experimentally validated protein interactions, providing valuable resources for studying USP22's interaction network; BioGRID, for instance, lists numerous USP22 interactors.
In Vitro Cellular Models
In vitro cellular models, particularly cancer cell lines, are indispensable tools for studying the cellular functions of USP22 and the effects of inhibitors like USP22-IN-1 under controlled conditions. These models allow for the manipulation of USP22 expression and the assessment of resulting phenotypic changes.
Cancer Cell Line Knockdown/Overexpression Studies
Knockdown (reducing expression) and overexpression (increasing expression) studies in various cancer cell lines are fundamental approaches to investigate the role of USP22 in cancer biology and evaluate the potential of USP22 inhibition as a therapeutic strategy.
Numerous studies have utilized USP22 knockdown and overexpression in a variety of cancer cell lines, including those derived from colorectal, brain glioma, HeLa, pancreatic, prostate, renal cell carcinoma, non-small cell lung carcinoma, and osteosarcoma mdpi.comgoogle.comnih.gov. These studies consistently indicate that modulating USP22 levels impacts key cancer-associated phenotypes such as proliferation, apoptosis, cell cycle progression, migration, and invasion. For instance, USP22 knockdown has been shown to inhibit cancer cell growth and induce apoptosis in various cell lines google.com. Conversely, USP22 overexpression can promote proliferation, enhance cell cycle progression, and attenuate apoptosis. Studies in renal cell carcinoma cells demonstrated that USP22 knockdown decreased survivin levels and increased cleaved-caspase-3, while overexpression had the opposite effect, linking USP22 to apoptosis regulation via survivin. In prostate cancer models, USP22 depletion sensitized cells to DNA damaging agents, whereas overexpression conferred resistance, highlighting a role in modulating the response to genotoxic insult nih.gov. Stable overexpression and silencing of USP22 have been successfully achieved in cell lines like PANC-1 to facilitate long-term studies of its effects. Furthermore, these studies have helped to identify specific oncogenes (e.g., BMI1, c-MYC, SIRT1, cyclin B1, KDM1A) and tumor suppressors (e.g., p53) whose regulation by USP22 contributes to its pro-tumorigenic functions in different cancer contexts mdpi.com. The data from these in vitro models provide crucial evidence supporting the potential of targeting USP22 for cancer therapy.
Functional Assays (e.g., cell proliferation, colony formation, apoptosis, migration, invasion, EMT)
Functional assays are critical for evaluating the cellular consequences of inhibiting USP22 activity. Studies involving the modulation of USP22 expression or activity, which would be relevant to the effects of an inhibitor like this compound, consistently demonstrate significant impacts on key cellular behaviors associated with cancer progression.
Inhibition or depletion of USP22 has been shown to suppress cell proliferation across various cancer types, including anaplastic thyroid carcinoma (ATC), gastric cancer (GC), oral squamous cell carcinoma (OSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer, osteosarcoma, and colorectal cancer. For instance, knockdown of USP22 significantly impaired the viability and growth rate of OSCC cells in MTT assays. Similarly, in osteosarcoma cells, USP22 knockdown significantly suppressed cell proliferation and colony formation ability.
USP22 inhibition also frequently leads to increased apoptosis. Studies in ATC cells showed that USP22 silencing promoted mitochondria-mediated and caspase-dependent apoptosis. In GC cells, USP22 knockdown induced apoptosis. This pro-apoptotic effect is often linked to the modulation of pathways such as the TERT/P53 signaling pathway in retinoblastoma or the upregulation of apoptotic proteins like Bax and Bid.
Furthermore, inhibiting USP22 has demonstrated significant effects on cell migration and invasion, processes crucial for metastasis. USP22 depletion restrained cell migration and invasion in ATC cells by inhibiting epithelial-mesenchymal transition (EMT). In pancreatic cancer cells, USP22 overexpression promoted invasion and migration, while its blockade resulted in the opposite effects, suggesting that USP22 promotes EMT. Downregulation of USP22 has also been shown to inhibit migration and invasion in OSCC and osteosarcoma cells. The impact on EMT is a recurring theme, with USP22 influencing transcription factors like Snail and ZEB1 that are key regulators of this process.
Table 1: Summary of Functional Assay Findings with USP22 Modulation
| Cellular Process | Effect of USP22 Inhibition/Depletion | Cancer Types Studied | Key Mechanisms Involved (if reported) | Source(s) |
| Cell Proliferation | Suppressed | ATC, GC, OSCC, NSCLC, Pancreatic, Breast, Osteosarcoma, Colorectal | Decreased Rb phosphorylation, cyclin D2; Inactivating Akt; Upregulating Rb; c-Myc/NAMPT/SIRT1; Wnt/β-catenin; BMI1; FoxM1 | |
| Apoptosis | Increased | ATC, Retinoblastoma, GC, HeLa (attenuated TSA-induced) | Mitochondrion-mediated, caspase-dependent; Upregulating Bax, Bid, caspase-3; TERT/P53; SIRT1-p53 | |
| Migration | Inhibited | ATC, GC, OSCC, Pancreatic, Osteosarcoma, Colorectal, Nasopharyngeal Carcinoma | Inhibiting EMT (Snail, ZEB1); FAK pathway; AP4 activation | |
| Invasion | Inhibited | ATC, GC, OSCC, Pancreatic, Osteosarcoma, Colorectal, Nasopharyngeal Carcinoma | Inhibiting EMT (Snail, ZEB1); FAK pathway; AP4 activation | |
| EMT | Inhibited | ATC, Pancreatic, Colorectal, OSCC, NSCLC | Regulation of Snail, ZEB1, E-cadherin, vimentin; FAK pathway; AP4 activation | |
| Colony Formation | Impaired | OSCC, Osteosarcoma | Not specified in detail in sources |
Biochemical Assays for Deubiquitinase Activity
Biochemical assays are employed to directly measure the deubiquitinase (DUB) activity of USP22 and to assess the inhibitory potential of compounds like this compound. USP22 functions by removing ubiquitin chains from target proteins, a process that can be monitored in vitro.
A common method involves using a fluorogenic ubiquitin-AMC substrate. In this assay, USP22 cleaves the bond between ubiquitin and the AMC (7-amino-4-methylcoumarin) molecule, releasing free AMC, which is fluorescent. The increase in fluorescence intensity over time is proportional to the DUB activity of USP22. This type of assay can be performed using purified recombinant USP22 or in cell lysates containing endogenous USP22.
These biochemical assays are essential for screening potential USP22 inhibitors and determining their potency (e.g., IC50 values). The USP22 Inhibitor Screening Assay Kit, for example, is designed for such applications, allowing for the measurement of USP22 activity and the evaluation of inhibitor effects. Studies have shown that compounds like Ub-Aldehyde can inhibit USP22 activity in these assays.
Beyond general DUB activity, biochemical studies also focus on identifying and validating specific protein substrates of USP22. Techniques such as co-immunoprecipitation followed by Western blotting are used to demonstrate the interaction between USP22 and a potential substrate, and to show that USP22 modulation affects the ubiquitination status of the substrate. Known substrates of USP22 include histones H2A and H2B, SIRT1, c-Myc, Cyclin D1, Cyclin B1, EGFR, XPC, and others.
Preclinical In Vivo Models
Preclinical in vivo models, primarily utilizing mice, are indispensable for evaluating the effects of USP22 inhibition in a complex biological system and assessing its potential as a therapeutic strategy.
Xenograft Models of Human Cancer
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to study tumor growth and metastasis in the presence or absence of USP22 modulation. These models allow researchers to assess the in vivo efficacy of inhibiting USP22, which is relevant for understanding the potential of compounds like this compound.
Studies using xenograft models have shown that suppressing USP22 expression or activity significantly inhibits tumor growth and reduces metastasis in various cancer types. For example, downregulation of USP22 in ATC cells impeded tumor growth and lung metastasis in vivo. In gastric cancer xenografts, USP22 knockdown significantly reduced tumor growth and lung metastasis. Similarly, USP22 silencing curbed human NSCLC tumor growth in a mouse xenograft model. Pharmacological inhibition of USP22 has also shown synergy with other treatments, such as beta-blockers, in preclinical breast cancer xenograft models.
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from patients into mice, are also utilized. These models are considered to better recapitulate the heterogeneity and characteristics of human tumors. PDX models with different USP22 expression levels have been used to evaluate the efficacy of treatments, indicating their utility in USP22-targeted research.
Table 2: Examples of USP22 Modulation in Xenograft Models
| Cancer Type | USP22 Modulation | In Vivo Effect | Source(s) |
| Anaplastic Thyroid Carcinoma | Knockdown | Impeded tumor growth and lung metastasis | |
| Gastric Cancer | Knockdown | Reduced tumor growth and lung metastasis | |
| NSCLC | Silencing | Curbs tumor growth | |
| Breast Cancer | Inhibition | Synergized with beta-blockers to treat tumors | |
| Hepatocellular Carcinoma | Overexpression | Promoted tumor development (inhibited by rapamycin) | |
| Oral Squamous Cell Carcinoma | Downregulation | Suppressed tumor growth and metastasis |
Genetically Engineered Mouse Models (GEMMs) for USP22 Modulation
Genetically Engineered Mouse Models (GEMMs) offer a powerful tool to study the tissue-specific and developmental roles of USP22 by introducing specific genetic alterations, such as conditional knockout or overexpression of the Usp22 gene. These models provide insights into the physiological functions of USP22 and its contribution to tumorigenesis in a native microenvironment.
Novel GEMMs have been developed to mimic tumor-associated USP22 induction, particularly in prostate cancer. Studies using these models have demonstrated that prostate-specific USP22 overexpression can lead to a hyperproliferative phenotype in vivo. Conversely, depletion of USP22 in these models can impact cellular survival and DNA repair.
GEMMs have also been instrumental in understanding USP22's role in specific cancer types like HER2-driven mammary carcinoma. While USP22 overexpression in mammary glands did not always enhance primary tumorigenesis in MMTV-NIC mice, deletion of Usp22 significantly decreased tumor burden and increased survival, highlighting the importance of USP22 in this context.
Furthermore, GEMMs have been used to explore the role of USP22 in the immune system, specifically in regulatory T cells (Tregs). Treg-specific ablation of USP22 in GEMMs has been shown to suppress Treg function in vivo, leading to improved antitumor immunity. This indicates a role for USP22 in regulating immune responses within the tumor microenvironment.
USP22 modulation in GEMMs has also provided insights into its functions beyond cancer, such as its role in intestinal epithelial lineage specification and placental vasculature formation, although these findings fall outside the strict scope of the requested cancer focus.
Table 3: Examples of USP22 Modulation in GEMMs
| Cancer/Tissue Context | USP22 Modulation | In Vivo Effect | Source(s) |
| Prostate Cancer | Overexpression (GEMM) | Hyperproliferative phenotype | |
| Prostate Cancer | Depletion (GEMM) | Impacted cellular survival and DNA repair | |
| HER2-driven Mammary Carcinoma | Deletion (MMTV-NIC GEMM) | Significantly decreased tumor burden and increased survival | |
| Regulatory T cells (Tregs) | Knockout (Treg-specific) | Suppressed Treg function, improved antitumor immunity (in cancer models) |
Compound Information
| Compound Name | PubChem CID |
| This compound | Not readily available in consulted sources |
Protein Target Information
| Protein Name | Gene ID | UniProt ID |
| USP22 | 23326 | Q9UPT9 |
Future Research Directions for Usp22 in 1
Identification of Novel and Specific USP22 Substrates in Diverse Disease Contexts
While USP22 is known to deubiquitinate histone H2B and several non-histone proteins like c-Myc, SIRT1, Cyclin B1, and AR, the complete spectrum of its substrates, particularly in the context of various diseases and specific cellular environments, remains to be fully elucidated. mdpi.comnih.govpnas.orgnih.govnih.govresearchgate.netnih.govembopress.orgfrontiersin.orgnih.gov Future research should focus on employing advanced proteomic techniques, such as quantitative ubiquitination profiling, to identify novel USP22 substrates in different cell types and disease models. Investigating these substrates in diverse disease contexts, beyond the currently studied cancers, could reveal previously unknown roles of USP22 and expand the potential therapeutic applications of USP22-IN-1. Understanding the context-specific deubiquitination events mediated by USP22 is crucial for predicting the effects of its inhibition by compounds like this compound.
Elucidation of USP22's Context-Dependent Roles (Oncogene vs. Tumor Suppressor)
Emerging evidence suggests that USP22 can exhibit both oncogenic and tumor suppressor properties depending on the cellular and genetic context. mdpi.comnih.govmdpi.comnih.gov While often overexpressed in various cancers and associated with poor prognosis, reduced USP22 expression has also been observed and linked to oncogenic phenotypes in certain contexts, such as colorectal cancer. mdpi.commdpi.comnih.gov This context-dependent duality necessitates further investigation to determine when and why USP22 acts as an oncogene or a tumor suppressor. Future research should utilize sophisticated genetic models and in vitro systems to dissect the factors that dictate USP22's role. Understanding these nuances is critical for the effective and safe application of this compound, ensuring it targets tumors where USP22 acts as an oncogenic driver while avoiding contexts where its inhibition might be detrimental.
Characterization of Specific Downstream Signaling Pathways Regulated by this compound
USP22 influences numerous signaling pathways through its deubiquitination activity, impacting processes like cell cycle progression, apoptosis, DNA damage repair, and immune responses. nih.govpnas.orgresearchgate.netnih.govfrontiersin.orgnih.govaging-us.comnih.govresearchgate.netaging-us.commdpi.comaacrjournals.orgfrontiersin.orgembopress.orgnih.gov While some pathways like c-Myc, SIRT1, and mTOR have been implicated, a comprehensive understanding of all the downstream signaling cascades regulated by USP22, and how this compound specifically modulates these pathways, is still developing. researchgate.netfrontiersin.orgnih.govresearchgate.netaging-us.comnih.gov Future studies should aim to precisely map the signaling networks affected by this compound in different disease settings. This could involve phosphoproteomic and transcriptomic analyses to identify key nodes and pathways influenced by USP22 inhibition. Such detailed characterization will provide insights into the mechanisms of action of this compound and help identify potential combination therapies.
Exploration of this compound in Non-Cancerous Proliferative or Inflammatory Diseases
Given USP22's involvement in fundamental cellular processes like proliferation and immune regulation, its role may extend beyond cancer to other proliferative or inflammatory diseases. nih.govmdpi.comnih.gov Although this compound is primarily being explored for cancer, its potential therapeutic application in non-cancerous conditions characterized by aberrant cell proliferation or inflammation warrants investigation. targetmol.com Future research could explore the expression and function of USP22 in relevant models of such diseases and evaluate the efficacy of this compound in these contexts. This could open up new avenues for the clinical application of this compound.
Development of Advanced Delivery Systems for this compound
As a chemical compound, the efficacy and specificity of this compound in vivo can be significantly influenced by its delivery. Developing advanced delivery systems, such as nanoparticles or targeted liposomes, could enhance the bioavailability of this compound, improve its accumulation at disease sites, and reduce potential off-target effects. researchgate.net Future research should focus on designing and testing novel delivery strategies to optimize the therapeutic index of this compound. This is particularly important for targeting specific tissues or cells where USP22 plays a critical role.
Investigation of Biomarkers for this compound Efficacy and Patient Stratification
Identifying biomarkers that predict the efficacy of this compound and allow for patient stratification is crucial for its successful clinical translation. Given the context-dependent roles of USP22, biomarkers could help identify patients whose tumors are more likely to respond to USP22 inhibition. Research should focus on identifying molecular markers, such as USP22 expression levels, the status of its key substrates, or the activation state of downstream pathways, that correlate with sensitivity or resistance to this compound. plos.orgnih.govnih.govnih.govaging-us.comaging-us.comnih.govdovepress.comresearchgate.netaacrjournals.org This could involve analyzing patient samples from preclinical models or future clinical trials to identify predictive signatures. Such biomarkers would enable personalized treatment approaches and improve patient outcomes.
Q & A
Q. What analytical techniques confirm this compound’s stability under long-term storage or experimental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC purity checks. Use NMR or HRMS to detect structural degradation. Store aliquots at −80°C in anhydrous DMSO and avoid freeze-thaw cycles .
Key Methodological Considerations
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and report detailed protocols in supplementary materials .
- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Ethical Compliance : Obtain IACUC/IBC approvals for animal or human cell line studies and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
